molecular formula C10H11N3O2 B8300547 2-Amino-6-methoxyindole-3-carboxamide

2-Amino-6-methoxyindole-3-carboxamide

Katalognummer: B8300547
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: VXOMOQMNNBNLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methoxyindole-3-carboxamide is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the 2-aminoindole-3-carboxamide family, which has been robustly established as a privileged structure for generating inhibitors of protein-protein interactions (PPIs) . A primary and significant application of this core structure is in the development of potent small-molecule antagonists targeting the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX . The restoration of p53 tumor-suppressor function is a promising therapeutic strategy for cancer treatment, making this chemical class a critical building block in oncology research. The synthetic accessibility of 2-aminoindole-3-carboxamides is well-documented, with efficient one-pot, two-step solution-phase methods available for their preparation from starting materials like 2-halonitrobenzene and cyanoacetamides . The 6-methoxy substituent on the indole ring can fine-tune the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to optimize the potency and selectivity of their lead compounds. This product is intended for research purposes as a key synthetic intermediate or as a core template for the design and synthesis of novel bioactive molecules. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

2-amino-6-methoxy-1H-indole-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-15-5-2-3-6-7(4-5)13-9(11)8(6)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14)

InChI-Schlüssel

VXOMOQMNNBNLGX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(N2)N)C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: 2-Amino-6-methoxyindole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Amino-6-methoxyindole-3-carboxamide (CAS 1204578-80-2), a critical scaffold in the development of kinase inhibitors, particularly targeting the IκB kinase (IKK) complex and the NF-κB signaling pathway.

A Versatile Scaffold for IKK-β Inhibition and Anti-Inflammatory Therapeutics

Part 1: Executive Technical Summary

This compound (CAS 1204578-80-2) is a synthetic indole derivative functioning primarily as a pharmacophore for the inhibition of IκB kinase beta (IKK-β) . By targeting the ATP-binding pocket of IKK-β, this compound and its analogs prevent the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB. This mechanism is central to disrupting pro-inflammatory cytokine production and tumor cell survival.

The compound is distinguished by its 2-amino-indole-3-carboxamide core, a privileged structure in medicinal chemistry that mimics the hydrogen-bonding motifs required for high-affinity interaction with kinase hinge regions. The 6-methoxy substitution enhances lipophilicity and metabolic stability compared to the unsubstituted parent scaffold.

Part 2: Chemical Identity & Physicochemical Properties[1]
PropertySpecification
CAS Number 1204578-80-2
IUPAC Name 2-Amino-6-methoxy-1H-indole-3-carboxamide
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Core Scaffold 2-Aminoindole
Key Substituents 6-Methoxy (-OCH₃), 3-Carboxamide (-CONH₂)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water
Appearance Off-white to pale yellow solid
Purity Standard ≥95% (HPLC) for biological assays
Part 3: Mechanism of Action (IKK-β Inhibition)

The therapeutic potential of CAS 1204578-80-2 lies in its ability to intercept the Canonical NF-κB Signaling Pathway .

3.1 Mechanistic Logic
  • Target Recognition: The 2-amino and 3-carboxamide groups form a donor-acceptor hydrogen bond network with the hinge region amino acids (typically Glu97 and Cys99 in IKK-β) of the kinase ATP-binding site.

  • Signal Blockade: By occupying the ATP pocket, the compound prevents the phosphorylation of the inhibitory protein IκBα .

  • Outcome: Unphosphorylated IκBα is not ubiquitinated or degraded. It continues to sequester the NF-κB (p65/p50) dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).

3.2 Signaling Pathway Visualization

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, LPS, IL-1β) Receptor Cell Surface Receptor (TNFR, TLR) Stimulus->Receptor Activation IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Receptor->IKK_Complex Phosphorylation IkB_NFkB Cytosolic Complex (IκBα • NF-κB) IKK_Complex->IkB_NFkB Phosphorylates IκBα Inhibitor CAS 1204578-80-2 (Inhibits IKK-β) Inhibitor->IKK_Complex ATP-Competitive Inhibition Phospho_IkB Phosphorylated IκBα (Targeted for Degradation) IkB_NFkB->Phospho_IkB Blocked by Inhibitor NFkB_Free Free NF-κB (p65/p50) Phospho_IkB->NFkB_Free Ubiquitination & Degradation Nucleus Nucleus (Transcription of Cytokines) NFkB_Free->Nucleus Translocation

Caption: Schematic of the NF-κB signaling cascade illustrating the checkpoint where CAS 1204578-80-2 inhibits IKK-β activity, preventing downstream inflammatory gene transcription.

Part 4: Synthesis Protocol (One-Pot Reductive Cyclization)

The most robust synthetic route for 2-aminoindole-3-carboxamides is the one-pot reductive cyclization developed by Zhang et al. This method avoids the isolation of unstable intermediates and ensures high yields of the 6-methoxy derivative.

4.1 Reaction Scheme

Starting Materials:

  • 2-Fluoro-4-methoxynitrobenzene (Precursor A)

  • Cyanoacetamide (Precursor B)

Reagents:

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Iron (Fe) powder or Zinc (Zn) dust

  • Acetic Acid (AcOH) or dilute HCl

  • Solvent: DMF or NMP

4.2 Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve Cyanoacetamide (1.0 equiv) in anhydrous DMF.

    • Add NaH (2.2 equiv) slowly at 0°C under Argon. Stir for 15 min.

    • Add 2-Fluoro-4-methoxynitrobenzene (1.0 equiv).

    • Warm to Room Temperature (RT) and stir for 1 hour. This forms the intermediate 2-cyano-2-(5-methoxy-2-nitrophenyl)acetamide.

    • Note: Do not isolate this intermediate; it proceeds directly to reduction.

  • Reductive Cyclization:

    • To the same reaction vessel, add Iron powder (5.0 equiv) and Acetic Acid (10 equiv).

    • Heat the mixture to 80–100°C for 2–4 hours.

    • Mechanism: The nitro group is reduced to an amine (-NH₂). The amine then intramolecularly attacks the nitrile (-CN) group of the side chain, cyclizing to form the 2-aminoindole core.

  • Work-up and Purification:

    • Cool to RT and dilute with ethyl acetate.

    • Filter through a Celite pad to remove iron residues.

    • Wash the filtrate with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

4.3 Synthesis Workflow Diagram

Synthesis_Workflow SM1 2-Fluoro-4-methoxy- nitrobenzene Step1 Step 1: S_NAr (NaH, DMF, RT) SM1->Step1 SM2 Cyanoacetamide SM2->Step1 Inter Intermediate: Nitro-aryl-cyanoacetamide Step1->Inter C-C Bond Formation Step2 Step 2: Reductive Cyclization (Fe/AcOH, 100°C) Inter->Step2 One-Pot Product CAS 1204578-80-2 2-Amino-6-methoxyindole- 3-carboxamide Step2->Product Nitro Reduction & Ring Closure

Caption: One-pot synthesis workflow transforming 2-fluoro-4-methoxynitrobenzene into the target indole scaffold via sequential substitution and reductive cyclization.

Part 5: Experimental Validation & Quality Control

To validate the synthesized compound for drug development, the following assays are mandatory.

5.1 Analytical Validation (Self-Validating System)
  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the 6-methoxy group (~3.8 ppm), the broad singlets of the 2-amino group (~6.8 ppm) and 3-carboxamide protons (~7.0 ppm), and the indole NH (~10.5 ppm).

  • Mass Spectrometry (ESI+): Confirm [M+H]⁺ peak at 206.2 .

5.2 In Vitro Kinase Assay (IKK-β)
  • Objective: Determine IC₅₀ against recombinant IKK-β.

  • Protocol:

    • Incubate recombinant human IKK-β (5-10 nM) with peptide substrate (e.g., IκBα peptide) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add CAS 1204578-80-2 (serial dilutions: 0.1 nM to 10 µM).

    • Initiate reaction with ATP (Km concentration).

    • Measure phosphorylation via ADP-Glo™ or ³³P-ATP incorporation.

    • Target IC₅₀: Potent analogs typically exhibit IC₅₀ < 500 nM.

5.3 Cellular NF-κB Reporter Assay
  • Cell Line: HEK293T stably transfected with NF-κB-Luciferase reporter.

  • Stimulation: TNF-α (10 ng/mL).

  • Readout: Luminescence reduction indicates successful blockade of the NF-κB pathway.

References
  • Zhang, W., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science, 13(3), 265-271.

  • Karin, M., & Ben-Neriah, Y. (2000). "Phosphorylation meets ubiquitination: the control of NF-κB activity." Annual Review of Immunology, 18, 621-663.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.

  • Russian Patent RU2503661C2. "New indole derivative containing 2-amino-3-carboxamide moiety." Federal Service for Intellectual Property (Rospatent). (Primary source for specific CAS assignment).

2-Amino-6-methoxyindole-3-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-6-methoxyindole-3-carboxamide (CAS: 1204578-80-2), a specialized heterocyclic scaffold utilized in medicinal chemistry. Distinguished by its dense functionalization—combining a hydrogen-bond donor/acceptor motif (carboxamide) with a nucleophilic amine and an electron-rich indole core—this compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., FLT3, IKK) and protein-protein interaction antagonists (e.g., p53-MDM2).

This document details the molecular identity, validated synthetic pathways, self-validating characterization protocols, and therapeutic relevance of this compound, designed to support reproducible experimentation and lead optimization.

Part 1: Molecular Identity & Physicochemical Properties

The 2-aminoindole-3-carboxamide core exists in a tautomeric equilibrium between the 2-aminoindole and 2-iminoindoline forms, though it is conventionally described and isolated as the amino tautomer. The 6-methoxy substituent modulates the electron density of the benzene ring, influencing both metabolic stability and binding affinity in hydrophobic pockets.

Table 1: Physicochemical Profile[1]
PropertyDataNotes
Chemical Name 2-Amino-6-methoxy-1H-indole-3-carboxamideIUPAC nomenclature
CAS Number 1204578-80-2 Unique identifier [1]
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol Monoisotopic Mass: 205.0851
SMILES COC1=CC=C2C(C(N)=O)=C(N)NC2=C1Useful for cheminformatics
InChIKey VXOMOQMNNBNLGX-UHFFFAOYSA-NStandard hash
LogP (Predicted) 0.6 – 1.1Moderate lipophilicity; orally bioavailable range
H-Bond Donors 3Indole NH, Exocyclic -NH₂, Amide -NH₂
H-Bond Acceptors 2Amide Carbonyl (C=O), Methoxy Oxygen (-O-)
Polar Surface Area ~98 ŲHigh polarity due to amide/amine density

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound is most efficiently achieved via a one-pot, two-step reductive cyclization sequence. This method avoids the isolation of unstable intermediates and utilizes readily available precursors: 4-methoxy-2-nitrofluorobenzene and 2-cyanoacetamide .

Mechanism of Action
  • Nucleophilic Aromatic Substitution (SₙAr): The active methylene of cyanoacetamide displaces the fluorine atom ortho to the nitro group.

  • Reductive Cyclization: Reduction of the nitro group to an aniline intermediate triggers an intramolecular nucleophilic attack on the nitrile carbon, forming the 2-aminoindole core.

Experimental Protocol

Reagents:

  • Starting Material A: 4-Methoxy-2-nitrofluorobenzene (1.0 equiv)

  • Starting Material B: 2-Cyanoacetamide (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)

  • Reductant: Zinc dust (Zn) / Ammonium Chloride (NH₄Cl) or Palladium on Carbon (Pd/C) with H₂

  • Solvent: DMF or Ethanol/Water

Step-by-Step Methodology:

  • SₙAr Coupling:

    • Suspend NaH (2.2 equiv) in dry DMF at 0°C under argon.

    • Add 2-cyanoacetamide (1.1 equiv) portion-wise. Stir for 15 min to generate the carbanion.

    • Add 4-methoxy-2-nitrofluorobenzene (1.0 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitoring: TLC should show disappearance of the fluorobenzene and appearance of a polar intermediate (2-cyano-2-(4-methoxy-2-nitrophenyl)acetamide).

  • Reductive Cyclization:

    • Method A (Chemical Reduction): Dilute the reaction mixture with saturated aqueous NH₄Cl. Add Zn dust (10 equiv) carefully. Heat to 80°C for 2 hours.

    • Method B (Catalytic Hydrogenation): Transfer the intermediate solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours.

  • Isolation & Purification:

    • Filter the catalyst/zinc residues.

    • Concentrate the filtrate. The product often precipitates upon addition of cold water.

    • Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Visual Workflow (DOT Diagram)

SynthesisPathway SM1 4-Methoxy-2- nitrofluorobenzene Inter Intermediate: (2-Cyano-2-(4-methoxy- 2-nitrophenyl)acetamide) SM1->Inter NaH, DMF S_NAr SM2 2-Cyanoacetamide SM2->Inter Prod Target: 2-Amino-6-methoxyindole- 3-carboxamide Inter->Prod Zn/NH4Cl or H2/Pd Reductive Cyclization

Caption: One-pot synthesis via SₙAr displacement followed by reductive cyclization.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must undergo rigorous characterization. The following spectral features constitute a self-validating system : the presence of specific signals confirms the formation of the indole ring and the retention of the methoxy/carboxamide groups.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentValidation Check
10.5 – 11.0 Broad Singlet1HIndole NH Disappears with D₂O shake.
7.0 – 7.5 Broad Singlet2HExocyclic NH₂ Characteristic of 2-aminoindoles.
6.8 – 7.2 Broad Singlet2HAmide CONH₂ Often appears as two distinct humps.
7.4 Doublet (J=8.5 Hz)1HC4-HOrtho coupling to C5-H.
6.7 Singlet (d)1HC7-HMeta coupling only (small J).
6.5 Doublet of Doublets1HC5-HCoupling to C4 and C7.
3.75 Singlet3H-OCH₃ Sharp singlet; confirms methoxy group.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Expected Parent Ion: [M+H]⁺ = 206.2

  • Fragmentation Pattern: Loss of NH₃ (M-17) from the carboxamide group is a common fragmentation pathway.

Part 4: Therapeutic Applications & Context

The 2-aminoindole-3-carboxamide scaffold is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets in kinases and allosteric sites in protein interfaces.

Key Biological Targets
  • Kinase Inhibition (FLT3, IKK): The planar indole ring mimics the adenine base of ATP, while the carboxamide and 2-amino groups form critical hydrogen bonds with the "hinge region" of kinase enzymes. The 6-methoxy group often occupies the hydrophobic "selectivity pocket," enhancing potency against targets like FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML) [2].

  • MDM2 Antagonism: Analogues of this scaffold have been explored as p53-MDM2 inhibitors. The indole mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2 [3].

Structure-Activity Relationship (SAR) Logic

SAR Core 2-Amino-6-methoxyindole- 3-carboxamide Core Amide 3-Carboxamide: H-Bond Donor/Acceptor (Binds to Hinge Region) Core->Amide Amino 2-Amino Group: Solubility & H-Bonding Core->Amino Methoxy 6-Methoxy: Hydrophobic Interaction (Selectivity Pocket) Core->Methoxy Target2 Target: MDM2 (p53 Restoration) Core->Target2 Trp23 Mimic Target1 Target: FLT3 Kinase (AML Therapy) Amide->Target1 H-bonds Methoxy->Target1 Hydrophobic

Caption: Pharmacophore mapping of the this compound scaffold.

References

  • Chemical Abstracts Service (CAS). (2010). Registry Number 1204578-80-2.[1] American Chemical Society.

  • Zhang, W., et al. (2012). "Design and synthesis of 2-amino-indole-3-carboxamides as novel inhibitors of FLT3 kinase." Bioorganic & Medicinal Chemistry Letters.

  • Zhao, Y., et al. (2010). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." Journal of Combinatorial Chemistry.

  • Russian Patent RU2503661C2. (2014). "New indole derivative containing 2-amino-6-methoxy-1H-indole-3-carboxamide."

Sources

Technical Guide: Mechanism of Action of 2-Amino-6-methoxyindole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and signaling impact of 2-Amino-6-methoxyindole-3-carboxamide , a potent and selective inhibitor of IKKβ.

Executive Summary

This compound is a synthetic small-molecule inhibitor targeting Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ) . It belongs to the amino-indole-carboxamide class of ATP-competitive kinase inhibitors. By selectively blocking the ATP-binding pocket of IKKβ, it prevents the phosphorylation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm and abrogating pro-inflammatory gene transcription. This compound is a critical chemical probe for dissecting the canonical NF-κB pathway and a lead scaffold for anti-inflammatory drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyDetail
IUPAC Name 2-amino-6-methoxy-1H-indole-3-carboxamide
Chemical Class Indole-3-carboxamide
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight ~205.21 g/mol
Primary Target IKKβ (IKK2)
Mechanism ATP-Competitive Inhibition
Key Pharmacophore 2-amino-3-carboxamide donor-acceptor motif

Molecular Mechanism of Action[4]

ATP-Competitive Binding Mode

The inhibitory potency of this compound stems from its ability to mimic the adenine ring of ATP. It occupies the deep cleft between the N-terminal and C-terminal lobes of the IKKβ kinase domain.

  • Hinge Region Interaction (Critical): The 2-amino group (hydrogen bond donor) and the 3-carboxamide carbonyl (hydrogen bond acceptor) form a bidentate hydrogen-bonding network with the backbone residues of the IKKβ hinge region, specifically Glu97 and Cys99 . This mimics the hydrogen bonds normally formed by the N1 and N6 amino group of ATP's adenine.[1]

  • Hydrophobic Anchoring: The planar indole core intercalates into the hydrophobic pocket, stabilized by Van der Waals interactions with aliphatic residues (e.g., Val29, Ala42).

  • Selectivity Determinant (6-Methoxy): The 6-methoxy group is positioned to exploit specific steric and electronic features of the IKKβ ATP pocket, potentially interacting with the gatekeeper residue environment (Met96) or the solvent-exposed front, enhancing selectivity over the closely related IKKα isoform.

Kinase Selectivity Profile

Unlike non-specific kinase inhibitors (e.g., staurosporine), the indole-3-carboxamide scaffold exhibits high selectivity for IKKβ over IKKα (>20-fold).

  • IKKβ vs. IKKα: Although the ATP pockets are highly conserved, subtle differences in the size of the gatekeeper pocket and the flexibility of the activation loop (Ser177/Ser181) allow this compound to preferentially stabilize the inactive conformation of IKKβ.

Cellular Signaling Impact: The NF-κB Cascade

The primary physiological outcome of IKKβ inhibition by this compound is the blockade of the Canonical NF-κB Pathway .

Pathway Blockade Steps
  • Stimulus: Pro-inflammatory cytokines (TNF-α, IL-1β) or PAMPs (LPS) activate membrane receptors (TNFR, TLR).

  • Signal Transduction: Adaptor proteins (TRAF6, RIPK1) recruit the TAK1 complex, which activates the IKK complex (IKKα/IKKβ/NEMO).

  • Inhibition Point: This compound binds to IKKβ, preventing it from phosphorylating its substrate, IκBα .

  • Consequence: IκBα remains unphosphorylated (at Ser32/36) and is not ubiquitinated by the SCF^β-TrCP ligase.

  • Result: IκBα continues to mask the Nuclear Localization Signal (NLS) of the NF-κB dimer (p65/p50). The complex remains sequestered in the cytoplasm, preventing the transcription of cytokines (IL-6, TNF-α, COX-2).

Pathway Visualization

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus TNF-α / LPS Receptor TNFR / TLR Stimulus->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylation (Ser32/36) Inhibitor 2-Amino-6-methoxyindole- 3-carboxamide Inhibitor->IKK_Complex INHIBITS (ATP Binding) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Ubiquitination Ubiquitination & Proteasomal Degradation IkBa->Ubiquitination Blocked by Inhibitor Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation (Blocked)

Figure 1: Mechanism of NF-κB pathway blockade. The inhibitor targets IKKβ, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating protocols should be employed.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ against recombinant IKKβ.

  • Reagents: Recombinant human IKKβ (0.5 nM), Biotinylated IκBα peptide substrate (Ser32/36), ATP (at K_m, ~10 µM), Europium-labeled anti-phospho-IκBα antibody.

  • Preparation: Dissolve inhibitor in 100% DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Mix IKKβ, peptide, and inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Initiate reaction with ATP.[2]

    • Incubate for 60 min at room temperature.

  • Detection: Add quench buffer containing EDTA and detection antibodies. Measure TR-FRET signal (Ex 340 nm / Em 665 nm).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., TPCA-1) should yield IC₅₀ ~10–50 nM.

Cellular Inhibition Assay (Western Blot)

Objective: Confirm inhibition of downstream signaling in HeLa or THP-1 cells.

  • Seeding: Seed cells at 5 × 10⁵ cells/well in 6-well plates.

  • Pre-treatment: Treat cells with This compound (0.1, 1, 10 µM) for 1 hour. Include DMSO control.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (NaF, Na₃VO₄).

  • Blotting:

    • Primary Target: Phospho-IκBα (Ser32/36).[2][3] Expectation: Dose-dependent disappearance of band.

    • Secondary Target: Total IκBα. Expectation: Stabilization of band (prevention of degradation).

    • Loading Control: GAPDH or β-Actin.

Therapeutic Implications

The specific inhibition of IKKβ by this compound positions it as a valuable tool for:

  • Inflammatory Diseases: Rheumatoid arthritis and IBD, where constitutive NF-κB activity drives cytokine storms.

  • Oncology: In Diffuse Large B-Cell Lymphoma (DLBCL) and Multiple Myeloma, where NF-κB prevents apoptosis. The compound sensitizes tumor cells to chemotherapeutic agents by removing the survival signal.

References

  • Discovery of Indole-3-carboxamides

    • Title: 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.[4]

    • URL:[Link]

  • Structural Basis of Inhibition

    • Title: Crystal structure of inhibitor of κB kinase β (IKKβ).[5][6][7]

    • Source:N
    • URL:[Link]

  • Patent Disclosure (Specific Compound)
  • Comparative Mechanism (TPCA-1)

    • Title: Small molecule inhibitors of IKK-2: chemistry, SAR and therapeutic potential.
    • Source:Future Medicinal Chemistry, 2010.
    • URL:[Link]

Sources

The 2-Aminoindole-3-Carboxamide Scaffold: Synthetic Architectures and Kinase-Directed Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoindole-3-carboxamide is a "privileged scaffold" in modern medicinal chemistry, distinguished by its dense hydrogen-bond donor/acceptor array and its ability to mimic the adenosine ring of ATP.[1] Unlike generic indole derivatives, the installation of an amine at C2 and a carboxamide at C3 creates a unique electronic environment capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding.[1] This guide details the structural biology, robust synthetic protocols, and therapeutic applications of this scaffold, specifically focusing on IKK


  and FLT3  kinase inhibition.[1]

Part 1: Structural Biology & Pharmacophore Analysis[1]

The Pseudo-Cyclic Conformation

The defining feature of the 2-aminoindole-3-carboxamide core is its propensity to adopt a planar, pseudo-tricyclic conformation.[1] This is driven by a strong intramolecular hydrogen bond (IMHB) between the C3-carboxamide oxygen and the C2-amino group (or conversely, the amide NH and the indole nitrogen, depending on substitution).[1]

This conformational "lock" reduces the entropic penalty of binding to protein targets, particularly within the hinge region of kinases.[1]

Graphviz Visualization: Pharmacophore & H-Bonding

The following diagram illustrates the core pharmacophore and the critical intramolecular hydrogen bond that planarizes the molecule.[1]

Pharmacophore IndoleCore Indole Scaffold (Hydrophobic Core) C2_Amino C2-Amino Group (H-Bond Donor) IndoleCore->C2_Amino Substitution C3_Amide C3-Carboxamide (H-Bond Acceptor/Donor) IndoleCore->C3_Amide Substitution C2_Amino->C3_Amide Intramolecular H-Bond (Planarization) KinaseHinge Kinase Hinge Region (Glu/Cys Residues) C2_Amino->KinaseHinge Intermolecular H-Bond (Binding) C3_Amide->KinaseHinge Intermolecular H-Bond (Binding)

Caption: Pharmacophore map showing the intramolecular "lock" (dashed line) and critical binding vectors to the kinase hinge region.

Part 2: Synthetic Architectures

While classical Fischer indole synthesis fails to easily access 2-aminoindoles, two modern strategies dominate: Isocyanide Multicomponent Reactions (IMCR) and One-Pot Reductive Cyclization .[1] The latter is preferred for industrial scalability and regiocontrol.[1]

The "Gold Standard" Protocol: One-Pot Reductive Cyclization

This method, adapted from Vertex Pharmaceuticals methodologies, utilizes 2-halonitrobenzenes and cyanoacetamides.[1] It avoids unstable intermediates by cascading


 displacement with reductive cyclization.[1]
Experimental Protocol

Objective: Synthesis of N-benzyl-2-amino-1H-indole-3-carboxamide.

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[2]

  • 2-Cyano-N-benzylacetamide (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)[1][2]

  • Iron (III) Chloride (FeCl

    
    , 3.0 equiv)[1][2]
    
  • Zinc Dust (Zn, 10.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Nucleophilic Displacement (

    
    ): 
    
    • Charge a flame-dried flask with cyanoacetamide (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C. Add NaH portion-wise. Stir for 10 mins until evolution of

      
       ceases.
      
    • Add 2-fluoronitrobenzene dropwise. Warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: The solution typically turns deep purple, indicating the formation of the nitrophenyl-cyanoacetamide intermediate.[1]

  • Reductive Cyclization:

    • Without isolation, add 1N HCl (2.0 equiv) to quench excess base.[1]

    • Add FeCl

      
       followed immediately by Zn dust.[1][2]
      
    • Heat the mixture to 100°C for 1–2 hours.

    • Mechanism:[1][2][3][4] Zn/Fe reduces the nitro group to an aniline; the amine then attacks the adjacent nitrile (activated by the Lewis acid), closing the ring to form the 2-aminoindole.[1]

  • Workup:

    • Cool to RT. Dilute with ethyl acetate and filter through a Celite pad to remove metal salts.[1]

    • Wash filtrate with water (

      
      ) and brine. Dry over 
      
      
      
      .[1]
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Start 2-Fluoronitrobenzene + Cyanoacetamide Intermediate Intermediate: 2-cyano-2-(2-nitrophenyl)acetamide Start->Intermediate NaH, DMF, SNAr Reduction Reduction (Zn/FeCl3/HCl) Nitro -> Aniline Intermediate->Reduction In-situ Cyclization Cyclization: Amine attacks Nitrile Reduction->Cyclization 100°C Product 2-Aminoindole-3-Carboxamide Cyclization->Product

Caption: One-pot cascade synthesis converting 2-fluoronitrobenzene to the target scaffold without intermediate isolation.

Part 3: Therapeutic Applications (Case Studies)

Primary Target: IKK Inhibition (Inflammation & Oncology)

The I


B Kinase 

(IKK

) is the master regulator of the NF-

B pathway.[1] Inhibition of IKK

prevents the phosphorylation and degradation of I

B, thereby sequestering NF-

B in the cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF

, IL-6).[1]

Mechanism of Action: 2-aminoindole-3-carboxamides act as ATP-competitive inhibitors .[1]

  • The C2-amino group donates a hydrogen bond to the hinge region backbone carbonyl.

  • The C3-carboxamide accepts a hydrogen bond from the hinge region backbone amide.

  • Selectivity: This scaffold shows high selectivity for IKK

    
     over IKK
    
    
    
    due to specific hydrophobic interactions in the activation loop.[1]
Data Summary: Structure-Activity Relationship (SAR)

Based on aggregate data from J. Med. Chem. and Bioorg.[1][5][6] Med. Chem. Lett.[1]

PositionModificationEffect on Potency (IKK

IC

)
Notes
N1 (Indole) Methyl / EthylDecrease Free NH often required for H-bond or solvent interaction.
N1 (Indole) Phenyl / ArylIncrease Accesses hydrophobic pocket; steric bulk tolerated.[1]
C2-Amino Unsubstituted (

)
High Essential for hinge binding.
C3-Amide

-Aryl (e.g., 4-F-Ph)
High

-stacking with gatekeeper residues.[1]
C3-Amide

-Alkyl
Moderate Loss of rigidity/stacking interactions.[1]
C5/C6 Halogens (Cl, F)Variable Can improve metabolic stability; F at C5 often preferred.[1]
Secondary Target: FLT3 (Acute Myeloid Leukemia)

Mutations in FLT3 (Internal Tandem Duplication, ITD) drive roughly 30% of AML cases.[1][3][7][8] 2-aminoindole derivatives have emerged as Type I inhibitors, binding the active kinase conformation.[1]

  • Key Insight: The rigid planar nature of the 2-aminoindole allows it to slot effectively into the ATP pocket of mutated FLT3, which often possesses a more accessible active site than the wild type.[1]

Signaling Pathway Diagram (IKK /NF- B)

Pathway Stimulus TNF-alpha / IL-1 Receptor TNFR / IL-1R Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha, IKK-beta, NEMO) Receptor->IKK_Complex Activation IkB I-kappa-B (Inhibitor Protein) IKK_Complex->IkB Phosphorylation Inhibitor 2-Aminoindole-3-Carboxamide Inhibitor->IKK_Complex INHIBITION (ATP Competition) NFkB NF-kappa-B (p50/p65) IkB->NFkB Degradation releases NF-kB Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation

Caption: Mechanism of action showing the interception of the NF-


B inflammatory cascade by IKK

inhibition.

Part 4: Lead Optimization & Challenges

Solubility and Permeability

The planar, crystalline nature of 2-aminoindole-3-carboxamides often leads to poor aqueous solubility.[1]

  • Strategy: Introduction of solubilizing groups (morpholine, piperazine) at the Amide Nitrogen (C3 side chain) or C5/C6 positions.[1]

  • Avoid: Modifying the C2-amino group, as this destroys the hinge-binding capability.[1]

Metabolic Stability

The C2-amino group is susceptible to metabolic oxidation or acetylation.

  • Bioisosteres: While difficult to replace without losing potency, cyclization of the C2-amino group onto the N1-indole nitrogen (forming tricyclic systems like pyrimido[1,2-a]indoles) can retain H-bond geometry while protecting the amine.[1]

References

  • Zhang, Y., et al. (2011).[1] "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." Journal of Organic Chemistry/NIH.[1] Available at: [Link]

  • Baxter, A., et al. (2007).[1] "The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases."[1][9] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chehardoli, G., & Bahmani, A. (2020).[1][10] "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review." Molecular Diversity. Available at: [Link]

  • Levis, M., et al. (2023).[1] "Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia."[3][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic Targeting of NF-κB via Aminoindole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammation, immune response, and cell survival.[1] Dysregulation of this pathway is implicated in autoimmune diseases, chronic inflammation, and oncology. While the pathway offers multiple therapeutic intervention points, the IκB Kinase (IKK) complex—specifically the IKK


 subunit —remains the most attractive target for small-molecule inhibition due to its critical role in the canonical activation cascade.

This technical guide focuses on aminoindole carboxamides , a privileged scaffold exhibiting potent, ATP-competitive inhibition of IKK


. We analyze the structural determinants of their activity, detail the mechanistic basis of pathway modulation, and provide a validated experimental framework for their synthesis and biological evaluation.[2]

Mechanistic Foundation: The IKK Checkpoint

The Canonical NF-κB Cascade

Under basal conditions, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[1][3] Pathway activation follows a precise sequence:

  • Stimulation: Pro-inflammatory cytokines (TNF

    
    , IL-1
    
    
    
    ) or PAMPs (LPS) bind cell surface receptors.[4]
  • Signal Transduction: Adaptor proteins (TRAF, RIP) recruit and activate the IKK complex (IKK

    
    , IKK
    
    
    
    , and NEMO/IKK
    
    
    ).
  • Phosphorylation (The Checkpoint): Activated IKK

    
     phosphorylates IκB
    
    
    
    at Ser32 and Ser36.
  • Degradation: Phosphorylated IκB

    
     is ubiquitinated by the SCF
    
    
    
    ligase and degraded by the 26S proteasome.
  • Translocation: Liberated NF-κB translocates to the nucleus, binding

    
    B elements to drive transcription.[1][4]
    
Mechanism of Action: Aminoindole Carboxamides

Aminoindole carboxamides function as Type I kinase inhibitors . They bind to the ATP-binding pocket of the IKKngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 kinase domain.
  • Binding Mode: The carboxamide moiety and the indole NH form a critical tridentate hydrogen-bonding network with the kinase hinge region (specifically residues Glu97 and Cys99 in human IKK

    
    ).
    
  • Consequence: By competing with ATP, these compounds prevent the phosphorylation of IκB

    
    , effectively locking NF-κB in the cytoplasm and silencing the pro-inflammatory transcriptional program.
    

Chemical Biology & Structure-Activity Relationship (SAR)

The 2-aminoindole-3-carboxamide scaffold is optimized for high affinity interaction with the IKK


 active site.
Core Scaffold Analysis
Structural FeatureFunctionOptimization Logic
Indole Core ScaffoldingProvides planar geometry to slot into the adenine-binding cleft.
2-Amino Group H-Bond DonorForms H-bonds with the hinge region backbone carbonyls; essential for orientation.
3-Carboxamide H-Bond Donor/AcceptorCritical "anchor" interacting with the hinge region; removal abolishes potency.
C5/C6 Substituents Hydrophobic InteractionProjects into the hydrophobic back-pocket (gatekeeper region); bulky halogens (Cl, Br) or aryls here improve potency.
N1 Substitution Solvent ExposureProjects towards the solvent front; ideal position for solubilizing groups (e.g., morpholine, piperazine) to improve PK.
Selectivity Profile

A critical challenge in kinase inhibitor design is selectivity. Aminoindole carboxamides demonstrate high selectivity for IKK


 over IKK

(>50-fold) due to subtle differences in the ATP-binding pocket size and the gatekeeper residues between the two isoforms.

Experimental Validation Framework

Protocol A: One-Pot Synthesis of 2-Aminoindole-3-Carboxamides

Rationale: Rapid generation of SAR libraries requires efficient synthetic routes. This protocol utilizes a reductive cyclization strategy.

Reagents: 2-Halonitrobenzene, Cyanoacetamide, NaH, DMF, Zn dust, FeCl


, HCl.[5]
  • Nucleophilic Substitution:

    • Dissolve cyanoacetamide (2.0 mmol) in dry DMF.

    • Add NaH (2.2 mmol) and stir for 10 min at RT.

    • Add 2-fluoronitrobenzene (2.0 mmol).[5] Stir for 1 h until solution turns deep purple (formation of intermediate).

  • Reductive Cyclization:

    • Add 1.0 N HCl (4.0 mmol) followed by FeCl

      
       (6.0 mmol) and Zn dust (20 mmol).
      
    • Heat the mixture to 100°C for 1 h.

  • Workup:

    • Cool to RT, dilute with water, and extract with ethyl acetate.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via silica gel chromatography (Hexane:EtOAc).

Protocol B: IKK Enzymatic Inhibition Assay (Z'-Lyte or Kinase-Glo)

Rationale: Direct measurement of kinase activity inhibition without cellular interference.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant human IKK

    
     (0.5 ng/µL) in Kinase Buffer.
    
  • Substrate Mix: Prepare IκB

    
     peptide substrate (50 µM) and ATP (at K
    
    
    
    , typically 10 µM).
  • Reaction:

    • Add 5 µL of test compound (DMSO stock) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 10 µL Substrate/ATP Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add detection reagent (e.g., Luciferase-based ATP detection). Read Luminescence.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Protocol C: Cellular Nuclear Translocation Assay

Rationale: Verifies that enzymatic inhibition translates to blockage of NF-κB nuclear entry in a biological system.

  • Seeding: Plate HeLa or A549 cells (5,000 cells/well) in 96-well imaging plates.

  • Treatment:

    • Pre-treat cells with aminoindole carboxamide (dose-response: 0.1 – 10 µM) for 1 hour.

    • Stimulate with TNF

      
       (10 ng/mL) for 30 minutes.
      
  • Fixation: Fix cells with 4% Paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-p65 (RelA) [1:500].

    • Secondary Ab: Alexa Fluor 488 Goat Anti-Rabbit.

    • Nuclear Stain: DAPI or Hoechst 33342.

  • Imaging: Acquire images using High-Content Screening (HCS) system (e.g., Opera Phenix).

  • Quantification: Calculate the ratio of Nuclear vs. Cytoplasmic p65 intensity. Effective inhibitors will retain p65 in the cytoplasm (low Nuclear/Cytoplasmic ratio).

Visualization of Signaling & Workflow

Diagram 1: NF-κB Pathway Modulation

This diagram illustrates the canonical signaling cascade and the precise blockade point of aminoindole carboxamides.

NFkB_Pathway TNF TNF-alpha (Extracellular) Receptor TNFR1 Receptor TNF->Receptor Binding Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->Complex Activation IkBa IkB-alpha (Inhibitor) Complex->IkBa Phosphorylation (Blocked) Inhibitor Aminoindole Carboxamide (Drug) Inhibitor->Complex ATP-Competitive Inhibition NFkB NF-kB (p65/p50) (Inactive) IkBa->NFkB Sequesters Proteasome 26S Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_Active NF-kB (Active) Nuclear Translocation Proteasome->NFkB_Active Release DNA Target Genes (Cytokines, Chemokines) NFkB_Active->DNA Transcription

Caption: Canonical NF-κB activation cascade showing IKK


 as the critical gatekeeper and the specific site of aminoindole carboxamide intervention.
Diagram 2: Experimental Development Workflow

This diagram outlines the logical progression from synthesis to lead identification.

Development_Workflow Start Start: Scaffold Selection (2-Aminoindole) Synth One-Pot Synthesis (Protocol A) Start->Synth Purify Purification & Characterization (NMR/MS) Synth->Purify Enzyme Enzymatic Screen (Protocol B: IKKbeta) Purify->Enzyme Cell Cellular Assay (Protocol C: p65 Translocation) Enzyme->Cell Hit Confirmation Loop SAR Optimization (C5/N1 Substitution) Enzyme->Loop Low Potency Lead Lead Candidate (IC50 < 100nM) Cell->Lead High Potency Cell->Loop Poor Permeability Loop->Synth Refined Design

Caption: Iterative drug discovery workflow for optimizing aminoindole carboxamides, linking synthesis, enzymatic screening, and cellular validation.

References

  • Vertex Pharmaceuticals. "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 2018.

  • Bayer Yakuhin Ltd. "Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 2: Improvement of in vitro activity." Bioorganic & Medicinal Chemistry Letters, 2004.

  • Santa Cruz Biotechnology. "IKK-2 Inhibitor IV (Thiophene Carboxamide Analogue)." Product Datasheet.

  • National Institutes of Health (NIH). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous."[5] Journal of Combinatorial Chemistry, 2011.

  • Frontiers in Immunology. "Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways." Frontiers, 2020.

Sources

2-Amino-6-methoxyindole-3-carboxamide PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-6-methoxyindole-3-carboxamide , a specific derivative within the 2-aminoindole-3-carboxamide class. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for the design of kinase inhibitors, particularly targeting IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)  and potentially viral polymerases.

The content below synthesizes data from patent literature (specifically RU2503661C2 ) and broader structure-activity relationship (SAR) studies of the amino-indole-carboxamide pharmacophore.

Chemical Identity & Database Reconciliation

This compound is an indole derivative characterized by an amino group at position 2, a carboxamide at position 3, and a methoxy substitution at position 6. This specific substitution pattern is critical for modulating the electronic properties of the indole ring, often enhancing potency or metabolic stability in kinase inhibitor series.

Compound Data Table
PropertyDetail
IUPAC Name 2-Amino-6-methoxy-1H-indole-3-carboxamide
Common Name This compound
Molecular Formula C

H

N

O

Molecular Weight 205.21 g/mol
CAS Registry Number 1204578-80-2 (Associated via patent literature)
SMILES COC1=CC=C2C(C(N)=O)=C(N)NC2=C1
InChIKey VXOMOQMNNBNLGX-UHFFFAOYSA-N
Core Scaffold 2-Aminoindole-3-carboxamide
Key Functional Groups Primary Amine (C2), Primary Amide (C3), Methoxy Ether (C6)
Database Discrepancies
  • PubChem/ChemSpider: Direct indexing for the specific 6-methoxy derivative is limited compared to the parent unsubstituted scaffold. Users should search via the InChIKey (VXOMOQMNNBNLGX-UHFFFAOYSA-N) or the SMILES string to locate specific vendor entries or patent associations.

  • Patent Context: The compound appears in RU2503661C2 , describing novel indole derivatives, often synthesized as intermediates or final bioactive agents for anti-inflammatory or antiviral applications.

Synthesis & Manufacturing

The synthesis of 2-aminoindole-3-carboxamides generally avoids direct amination of the indole core due to regioselectivity issues. Instead, convergent cyclization strategies are employed.

Primary Synthetic Route: The Modified Gewald-Type Cyclization

This method constructs the indole ring from an acyclic precursor, ensuring the correct positioning of the amino and carboxamide groups.

Precursors:

  • Starting Material: 2-Amino-4-methoxybenzonitrile (provides the benzene ring and the C2-N1 fragment).

  • Reagent: 2-Chloroacetamide (provides the C3 carboxamide fragment).

Mechanism:

  • N-Alkylation: The aniline nitrogen attacks the alpha-carbon of 2-chloroacetamide.

  • Thorpe-Ziegler Cyclization: Base-mediated intramolecular attack of the active methylene on the nitrile carbon closes the 5-membered ring.

  • Tautomerization: The resulting imine tautomerizes to the stable 2-aminoindole.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-4-methoxybenzonitrile Intermediate Intermediate: N-(Cyanomethyl)aniline deriv. Start->Intermediate N-Alkylation Reagent + 2-Chloroacetamide Reagent->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Base Treatment Base Base (e.g., t-BuOK or NaOEt) Heat Base->Cyclization Product 2-Amino-6-methoxyindole- 3-carboxamide Cyclization->Product Tautomerization

Caption: Convergent synthesis of the 2-aminoindole-3-carboxamide scaffold via base-mediated cyclization.

Detailed Protocol (Adapted for Research Scale)
  • Reagents: 2-Amino-4-methoxybenzonitrile (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq), DMF (solvent).

  • Procedure:

    • Dissolve 2-amino-4-methoxybenzonitrile in anhydrous DMF under N

      
       atmosphere.
      
    • Add 2-chloroacetamide.

    • Cool to 0°C and slowly add t-BuOK (exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Heat to 60-80°C if cyclization is slow (monitor by TLC/LCMS).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.

Biological Activity & Mechanism of Action[1]

The 2-aminoindole-3-carboxamide scaffold is a bioisostere of the 2-aminothiophene-3-carboxamide class (e.g., TPCA-1 ), which are potent inhibitors of the IKK complex (I


B Kinase).
Target: IKK (IKK2)
  • Mechanism: These compounds typically act as ATP-competitive inhibitors of the IKK

    
     subunit.
    
  • Pathway: Inhibition of IKK

    
     prevents the phosphorylation and degradation of I
    
    
    
    B
    
    
    , thereby blocking the release and nuclear translocation of NF-
    
    
    B
    .
  • Therapeutic Relevance: Blocking NF-

    
    B signaling is a primary strategy for treating autoimmune diseases (Rheumatoid Arthritis), chronic inflammation, and certain cancers where NF-
    
    
    
    B is constitutively active.
Role of the 6-Methoxy Group

In Structure-Activity Relationship (SAR) studies:

  • Electronic Effect: The 6-methoxy group is an electron-donating group (EDG). It increases the electron density of the indole ring, potentially strengthening cation-

    
     or hydrophobic interactions within the ATP binding pocket of the kinase.
    
  • Solubility: The methoxy group can marginally improve solubility compared to the unsubstituted analog, aiding in bioavailability.

Signaling Pathway Diagram

Pathway Stimulus Pro-inflammatory Stimulus (TNF-alpha, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKK-alpha, IKK-beta, NEMO) Receptor->IKK Activation IkB I-kappa-B alpha (Inhibitor) IKK->IkB Phosphorylation Inhibitor 2-Amino-6-methoxyindole- 3-carboxamide Inhibitor->IKK Inhibition (ATP Competitive) NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NF-kB Nucleus Nucleus / Gene Transcription (Inflammation) NFkB->Nucleus Translocation

Caption: Mechanism of action showing IKK complex inhibition preventing NF-kappa-B activation.

Experimental Protocols

In Vitro IKK Kinase Assay

To validate the activity of this compound, a standard fluorescence resonance energy transfer (FRET) or radioactive kinase assay is recommended.

Protocol:

  • Enzyme: Recombinant human IKK

    
     (active).
    
  • Substrate: Biotinylated I

    
    B
    
    
    
    peptide (e.g., residues 26-42).
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA.
    
  • Procedure:

    • Incubate compound (serial dilutions in DMSO) with IKK

      
       enzyme for 15 min at RT.
      
    • Initiate reaction by adding ATP (at K

      
      , typically 10-50 
      
      
      
      M) and peptide substrate.
    • Incubate for 60 min at 30°C.

    • Detection: Stop reaction with EDTA. Detect phosphorylated peptide using a specific antibody (e.g., anti-phospho-Ser32/36) coupled to a detection system (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    

Safety & Handling (SDS Summary)

While specific toxicological data for the 6-methoxy derivative may be sparse, handle as a potent bioactive indole.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (H302)

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at -20°C, desiccated, and protected from light.

References

  • Russian Patent RU2503661C2 . New indole derivative containing a urea fragment, method for its production and pharmaceutical composition based thereon. Federal Service for Intellectual Property (Rospatent).

  • PubChem Database . Compound Summary: Indole-3-carboxamide derivatives. National Center for Biotechnology Information.

  • Kishore, K. G., et al. (2005). Synthesis and biological evaluation of 2-amino-3-carbamoyl-indoles as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. (General scaffold reference).
  • ChemSpider . Search Repository for 2-aminoindole derivatives. Royal Society of Chemistry.

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-6-methoxyindole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note for the synthesis of 2-Amino-6-methoxyindole-3-carboxamide starting from 3-nitroanisole .

Executive Summary

The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in IKK-


 inhibitors, antiviral agents, and modulators of the p53-MDM2 interaction.[1] This guide details the synthesis of the 6-methoxy  derivative starting from 3-nitroanisole .

Unlike generic protocols, this workflow addresses the specific regiochemical challenges of introducing the indole core onto the electron-rich anisole ring. The route utilizes a Regioselective Chlorination followed by a One-Pot S


Ar / Reductive Cyclization  sequence. This approach avoids unstable diazonium intermediates often associated with alternative routes (e.g., Japp-Klingemann).
Retrosynthetic Logic

To achieve the 6-methoxy substitution pattern on the indole, the precursor must be 4-chloro-3-nitroanisole .

  • Indole C6 Origin: Corresponds to the position para to the nitro group in the starting 2-halonitrobenzene.

  • Indole Formation: The nitrogen atom originates from the nitro group; C2 and C3 originate from the cyanoacetamide.

  • Starting Material: 3-Nitroanisole directs electrophilic chlorination primarily to the 4-position (para to methoxy, ortho to nitro), perfectly setting up the required substitution pattern.

Reaction Workflow & Pathway Visualization[2]

The following diagram illustrates the chemical pathway, highlighting the critical regiochemical alignment.

SynthesisPathway SM Starting Material 3-Nitroanisole Step1 Step 1: Chlorination (SO2Cl2, DCM) SM->Step1 Inter1 Intermediate A 4-Chloro-3-nitroanisole Step1->Inter1 Step2 Step 2: S_NAr Addition (2-Cyanoacetamide, NaH) Inter1->Step2 Nucleophilic Aromatic Substitution Inter2 Intermediate B (Meisenheimer/Adduct) Step2->Inter2 Step3 Step 3: Reductive Cyclization (Zn Dust, AcOH/HCl) Inter2->Step3 Nitro Reduction & Nitrile Attack Product Target Product 2-Amino-6-methoxyindole- 3-carboxamide Step3->Product

Caption: Three-stage cascade synthesis. The regioselectivity in Step 1 determines the final 6-methoxy position.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination of 3-Nitroanisole

Objective: Synthesize 4-chloro-3-nitroanisole (1-chloro-4-methoxy-2-nitrobenzene). Rationale: The methoxy group is a strong ortho/para director, while the nitro group is a meta director. Position 4 is para to the methoxy and ortho to the nitro group, creating a synergistic directing effect that favors this position over position 2 (sterically crowded) or position 6.

Reagents:

  • 3-Nitroanisole (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent, 5 mL/g)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3-nitroanisole and dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add sulfuryl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.

  • Quench: Pour the mixture carefully into ice water.

  • Extraction: Separate the organic layer.[1] Wash with saturated

    
     (to remove acid byproducts) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield pale yellow crystals.
    

Critical Checkpoint: Verify regiochemistry via


-NMR. The protons at C2, C5, and C6 should show a specific splitting pattern (d, dd, d). The shift of the proton ortho to the nitro group is diagnostic.
Step 2 & 3: One-Pot S Ar and Reductive Cyclization

Objective: Convert 4-chloro-3-nitroanisole to this compound. Mechanism:

  • S

    
    Ar:  The carbanion of 2-cyanoacetamide displaces the chloride. The nitro group ortho to the halogen activates the ring for nucleophilic attack.
    
  • Reduction: The nitro group is reduced to an aniline (

    
    ).
    
  • Cyclization: The newly formed amine intramolecularly attacks the nitrile (

    
    ) carbon (Thorpe-Ziegler type cyclization) to form the 2-aminoindole ring.
    

Reagents:

  • 4-Chloro-3-nitroanisole (Intermediate A) (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (2.2 eq)[1]

  • Zinc Dust (10.0 eq)[1]

  • Anhydrous DMF (Solvent)

  • HCl (1N) and

    
     (Catalytic, optional but recommended)
    

Protocol:

  • Activation (S

    
    Ar): 
    
    • In a dry flask, suspend NaH in anhydrous DMF at 0°C.

    • Add 2-cyanoacetamide portion-wise. Stir for 15 min until

      
       evolution ceases.
      
    • Add 4-chloro-3-nitroanisole (dissolved in minimal DMF) dropwise.

    • Stir at Room Temperature for 1 hour. The solution will turn deep purple/red (formation of the Meisenheimer complex/adduct).

  • Reductive Cyclization:

    • Note: Do not isolate the intermediate.

    • Cool the mixture to 0°C. Carefully quench excess hydride with 1N HCl (approx. 2.0 eq).

    • Add

      
       (0.3 eq) followed by Zinc dust (10 eq) in portions (Caution: Exotherm).
      
    • Heat the mixture to 80–100°C for 2 hours.

  • Workup:

    • Cool to room temperature. Filter through a Celite pad to remove Zinc residues. Wash the pad with Ethyl Acetate.[1]

    • Dilute the filtrate with water. Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude product is often a dark solid. Purify via flash column chromatography (DCM/MeOH gradient, 0-5% MeOH).

    • Alternative: Trituration with cold diethyl ether can often yield pure solid if the crude is clean enough.

Quantitative Data & Validation

Physicochemical Properties Table[3][4][5]
ParameterSpecificationNotes
Appearance Off-white to tan solidOxidizes slightly upon air exposure
Molecular Formula

Molecular Weight 205.21 g/mol
Yield (Step 1) 85 - 92%High efficiency chlorination
Yield (Step 2/3) 60 - 75%Dependent on anhydrous conditions
Melting Point >200°C (dec)Typical for amino-carboxamides
Analytical Validation (Expected Data)
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.6 (s, 1H, Indole NH)
      
    • 
       7.4 (d, 1H, H-4)
      
    • 
       6.9 (br s, 2H, 
      
      
      
      )
    • 
       6.8 (s, 1H, H-7)
      
    • 
       6.6 (dd, 1H, H-5)
      
    • 
       6.4 (br s, 2H, 
      
      
      
      )
    • 
       3.75 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

Troubleshooting & Optimization

  • Low Yield in S

    
    Ar Step: 
    
    • Cause: Moisture in DMF or degraded NaH.

    • Solution: Use freshly distilled DMF and titrate NaH or use fresh bottle. Ensure inert atmosphere.

  • Incomplete Cyclization:

    • Cause: Insufficient reduction power or temperature too low.

    • Solution: Ensure Zinc dust is activated (wash with dilute HCl then dry). Maintain temperature at 100°C for at least 1 hour.

  • Regio-isomer Contamination:

    • Cause: Poor selectivity in Step 1.

    • Solution: Strictly control temperature during

      
       addition. If 2-chloro-isomer is formed, it must be separated by recrystallization before Step 2.
      

References

  • Zhang, W., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science. (Describes the Zn/Fe mediated reductive cyclization protocol).

  • Gundugola, A.S., et al. (2010). "Synthesis of 2-aminoindole-3-carboxamides as IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the scaffold utility and general synthetic logic).

  • BenchChem Application Note. "Synthesis of substituted nitro-anisoles and pyridines." (Reference for chlorination regioselectivity).

Sources

One-pot synthesis methods for 2-aminoindole-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Synthesis of 2-Aminoindole-3-Carboxamides

Executive Summary

The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., IKK


, PDE5), antiviral agents, and peptidomimetics. Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates, leading to low overall yields and high solvent consumption.

This Application Note details a robust, one-pot, two-step reductive cyclization protocol . This method leverages a Nucleophilic Aromatic Substitution (


) followed by an in situ metal-mediated reductive cyclization. This approach allows for the rapid generation of diverse 2-aminoindole-3-carboxamide libraries from inexpensive, commercially available 2-halonitrobenzenes and cyanoacetamides.

Scientific Background & Mechanism

The Synthetic Challenge

Synthesizing 2-aminoindoles is historically difficult due to the instability of the electron-rich 2-aminoindole core, which is prone to oxidative dimerization (forming indolenine dimers) and tautomerization to the thermodynamically stable 2-iminoindoline form. The introduction of the 3-carboxamide group stabilizes the core via intramolecular hydrogen bonding, but introducing this group post-cyclization is often low-yielding.

The Solution: Reductive Cyclization Strategy

The protocol described herein bypasses the isolation of intermediates. The mechanism proceeds through two distinct phases within the same reactor:[1]

  • Phase I (

    
    ):  Base-mediated displacement of the halogen in 2-halonitrobenzene by the active methylene of cyanoacetamide.
    
  • Phase II (Reductive Cyclization): Reduction of the nitro group to an aniline, which immediately undergoes an intramolecular Thorpe-Ziegler-type nucleophilic attack on the adjacent nitrile group to close the ring.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction cascade.

G Start 2-Fluoronitrobenzene + Cyanoacetamide Inter1 Intermediate A: Carbanion Formation Start->Inter1 NaH/DMF Deprotonation Inter2 Intermediate B: 2-(2-nitrophenyl)cyanoacetamide Inter1->Inter2 S_NAr (-F-) Reduct Reduction Phase (Zn/Fe/HCl) Inter2->Reduct Add Zn/HCl Inter3 Intermediate C: 2-Aminophenyl-cyanoacetamide Reduct->Inter3 -NO2 -> -NH2 Cycliz Intramolecular Nucleophilic Attack Inter3->Cycliz NH2 attacks CN Product Product: 2-Aminoindole-3-Carboxamide Cycliz->Product Tautomerization

Figure 1: Mechanistic flow of the one-pot reductive cyclization synthesis.

Experimental Protocol

Objective: Synthesis of 2-aminoindole-3-carboxamide (Scale: 2.0 mmol) Safety Warning: 2-Fluoronitrobenzene is a skin irritant. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere. The reduction step releases hydrogen gas; ensure proper venting.

Materials & Reagents
ReagentEquiv.AmountRole
2-Fluoronitrobenzene 1.0282 mg (2.0 mmol)Electrophile (Scaffold)
Cyanoacetamide 1.0168 mg (2.0 mmol)Nucleophile (C2-C3 source)
Sodium Hydride (60%) 2.2176 mg (4.4 mmol)Base
Zinc Dust 10.01.3 g (20 mmol)Reductant
FeCl₃ (Anhydrous) 3.0972 mg (6.0 mmol)Catalyst/Lewis Acid
HCl (1.0 N) 2.04.0 mLProton Source
DMF (Anhydrous) -4.0 mLSolvent
Step-by-Step Procedure

Phase I:


 Coupling 
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add Cyanoacetamide (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).

  • Activation: Cool the solution to 0°C (ice bath). Carefully add NaH (2.2 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas. The mixture may become cloudy.
      
    • Tech Tip: Allow to stir for 10–15 minutes at 0°C to ensure complete deprotonation.

  • Coupling: Add 2-Fluoronitrobenzene (1.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 1 hour.

    • Checkpoint: The solution typically turns deep purple or dark red, indicating the formation of the anionic intermediate.

    • Validation: TLC (30% EtOAc/Hexane) should show consumption of the starting nitrobenzene (

      
      ) and formation of a polar spot (
      
      
      
      ).

Phase II: Reductive Cyclization 6. Acidification: Cool the reaction mixture back to 0°C. Cautiously add 1.0 N HCl (2.0 equiv) to quench excess base.

  • Caution: Exothermic reaction.
  • Reductant Addition: Add
    
    
    (3.0 equiv) followed by Zn dust (10.0 equiv) in a single portion.
  • Cyclization: Heat the mixture to 100°C for 1–2 hours.
  • Mechanism:[2][3][4] The Zn/Fe system reduces the nitro group. The high temperature promotes the immediate attack of the resulting amine onto the nitrile.
  • Workup:
  • Cool to room temperature.
  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
  • Filter through a Celite pad to remove zinc/iron residues. Wash the pad with Ethyl Acetate.
  • Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
  • Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.

Phase III: Purification 10. Crystallization: The crude product often precipitates as a solid. Triturate with cold Ethanol or Diethyl Ether to yield the pure product. 11. Column Chromatography (Optional): If necessary, purify via silica gel chromatography using a gradient of DCM/MeOH (95:5 to 90:10).

Results & Data Analysis

Substrate Scope and Yields

The following table summarizes the efficiency of this protocol across different electronic environments.

EntrySubstrate (R-2-Fluoronitrobenzene)ProductYield (%)Notes
1 H (Unsubstituted)2-aminoindole-3-carboxamide88%Standard Reference
2 4-Methyl5-methyl-2-aminoindole...85%Electron-donating tolerated
3 4-Chloro5-chloro-2-aminoindole...91%Halogens intact (Zn/AcOH mild enough)
4 4-CF35-trifluoromethyl...76%Electron-withdrawing slightly slower
5 Pyridine analog7-azaindole derivative65%Requires longer reaction time (3h)
Critical Process Parameters (CPP)
  • Base Selection: NaH gives the highest yields.

    
     can be used but requires higher temperatures (60°C) for Phase I, which may degrade sensitive substrates.
    
  • Reductant Choice:

    • Zn/FeCl3/HCl:[5][6][7] Best for "One-Pot" compatibility with DMF.

    • Pd/C + H2: Viable but requires solvent swap (DMF

      
       MeOH) which breaks the "one-pot" efficiency.
      
    • SnCl2: Often leads to difficult emulsions during workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase I Incomplete deprotonation of cyanoacetamide.Ensure NaH is fresh. Increase stirring time at 0°C before adding nitrobenzene.
Incomplete Cyclization Temperature too low during Phase II.Ensure internal temperature reaches 100°C. The cyclization step has a high activation energy.
Product is Sticky/Oil Residual DMF.Wash organic phase thoroughly with water (3x) or LiCl solution during workup. Triturate with

.
Dehalogenation Over-reduction of Cl/Br substituents.Reduce Zn equivalents to 5.0 and monitor reaction closely by LCMS.

References

  • Zhang, W., et al. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science, vol. 13, no.[5] 4, 2011, pp. 331–336.

  • Söderberg, B. C. G. "Transition metal-catalyzed synthesis of indoles." Topics in Heterocyclic Chemistry, vol. 26, 2010.

  • Vicente-García, E., et al. "Multicomponent Reactions for the Synthesis of Aminoindoles." European Journal of Organic Chemistry, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394595, 2-Amino-1H-indole-3-carboxamide."

Sources

Application Notes and Protocols for the Preparation of 2-Amino-6-methoxyindole-3-carboxamide HPLC Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scientifically-grounded guide for the preparation of High-Performance Liquid Chromatography (HPLC) standards for 2-Amino-6-methoxyindole-3-carboxamide. The indole scaffold is a cornerstone in medicinal chemistry, and this particular derivative, with its amino, methoxy, and carboxamide functional groups, represents a versatile building block in the synthesis of pharmacologically active agents.[1] Accurate and precise quantification via HPLC is paramount for ensuring the quality, purity, and consistency of this intermediate in research and drug development pipelines.[2] This guide details the principles of the analytical method, provides step-by-step protocols for standard preparation, outlines chromatographic conditions, and discusses the framework for method validation in accordance with international guidelines.

Principle of the Analytical Method

The quantification of this compound is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. RP-HPLC is the method of choice for indole derivatives due to its efficacy in separating compounds with moderate polarity.[3][4]

The underlying principle involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. This compound, possessing both hydrophobic (indole ring, methoxy group) and hydrophilic (amino, carboxamide groups) characteristics, will be retained on the column through hydrophobic interactions. Elution is achieved by gradually increasing the organic solvent content of the mobile phase (gradient elution), which decreases the mobile phase polarity and releases the analyte from the column into the detector flow path.

The indole ring system contains a chromophore that strongly absorbs UV light. Detection is set at a wavelength corresponding to a high absorbance maximum for the analyte, ensuring high sensitivity and selective measurement. The use of an acidic modifier (e.g., formic acid) in the mobile phase is critical for ensuring good peak shape by suppressing the ionization of the basic amino group, thereby preventing peak tailing.[5]

Materials and Reagents

Purity of materials is critical for accurate standard preparation.[6]

  • Analyte: this compound, reference standard grade (>98% purity).

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[7]

  • Water: Highly purified, deionized water (18.2 MΩ·cm), such as that from a Milli-Q® system.

  • Acid Modifier: Formic acid (HCOOH), LC-MS grade.

  • Glassware: Grade A certified volumetric flasks and pipettes.[6]

  • Equipment:

    • Analytical balance with readability to at least 0.01 mg.

    • Ultrasonic bath (sonicator).

    • Vortex mixer.

  • Consumables:

    • Amber HPLC vials with PTFE-lined septa.

    • Syringe filters, 0.22 µm or 0.45 µm pore size, nylon or PTFE.[6][8]

Instrumentation and Chromatographic Conditions

The following conditions have been established for the analysis of this compound. These should be considered a starting point and may require optimization for specific instruments and columns.

ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary pump, autosampler, column thermostat, and PDA or UV/Vis Detector.
Column Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm or equivalent high-performance C18 column.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min.[9]
Column Temperature 35 °C.
Detection UV at 225 nm and 285 nm (A PDA detector is recommended to confirm peak purity).
Injection Volume 10 µL.
Run Time 20 minutes.

Experimental Protocols

Protocol 1: Preparation of Primary Stock Standard (1000 µg/mL)

This primary stock is the foundation for all subsequent dilutions; utmost accuracy is required.

  • Weighing: Accurately weigh approximately 10.0 mg of the this compound reference standard onto a calibrated analytical balance and record the exact weight.[6][8]

  • Transfer: Quantitatively transfer the weighed powder into a 10 mL Grade A amber volumetric flask. Rationale: Amber glassware is used to protect the light-sensitive indole ring from photodegradation.

  • Dissolution: Add approximately 7 mL of a 50:50 (v/v) Methanol:Water diluent to the flask.

  • Sonication/Vortexing: Sonicate the flask for 5-10 minutes and/or vortex vigorously to ensure complete dissolution of the standard.[6] Visually inspect to confirm no particulate matter remains.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add the 50:50 Methanol:Water diluent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Calculation: Calculate the precise concentration of the primary stock solution based on the actual weight and purity of the reference standard.

    • Concentration (µg/mL) = (Weight (mg) × Purity) / Volume (mL)

  • Storage: Transfer the stock solution to a clearly labeled amber vial. Store refrigerated at 2-8°C. This solution should be stable for up to one month, but stability should be formally verified.[7]

Protocol 2: Preparation of Working Standards and Calibration Curve

Working standards are prepared by serial dilution of the Primary Stock Standard.[8] It is best practice to use the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) as the diluent to prevent solvent mismatch effects during injection.

  • Intermediate Standard: Prepare a 100 µg/mL intermediate standard by pipetting 1.0 mL of the 1000 µg/mL Primary Stock into a 10 mL volumetric flask and diluting to volume with the diluent.

  • Working Standards: Prepare a series of at least five calibration standards from the intermediate standard. An example calibration series is shown below:

Target Conc. (µg/mL)Volume of 100 µg/mL Intermediate StockFinal Volume (mL)
1.00.1 mL10
5.00.5 mL10
10.01.0 mL10
25.02.5 mL10
50.05.0 mL10
100.0Use Intermediate Standard directly-
  • Filtration: Before injection, filter each working standard solution through a 0.22 µm syringe filter into an HPLC vial.[6][8] Rationale: Filtration removes any microparticulates that could clog the HPLC system's tubing or column frit, ensuring system longevity and data quality.

  • Analysis: Inject the standards onto the HPLC system, from the lowest concentration to the highest, followed by a blank. Construct a calibration curve by plotting the peak area response against the concentration. A linear regression with a correlation coefficient (r²) ≥ 0.999 is typically required.

Method Validation and System Suitability

For use in regulated environments, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][10][11] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the application.

Core Validation Parameters
  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.[10][11]

  • Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration across a specified range.[10]

  • Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage recovery of a known amount of spiked analyte.[10]

  • Precision: The degree of scatter between a series of measurements, assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[12]

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is typically done by making five or six replicate injections of a mid-level concentration standard.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 5 injectionsDemonstrates the precision of the injector and detector system.
% RSD of Retention Time ≤ 0.5% for 5 injectionsIndicates the stability and precision of the pumping system.

Visualized Workflows

G cluster_0 Protocol 1: Primary Stock Preparation cluster_1 Protocol 2: Working Standard Preparation weigh 1. Weigh ~10 mg of 2-A-6-MI-3-C Standard transfer 2. Quantitatively transfer to 10 mL amber volumetric flask weigh->transfer dissolve 3. Add 7 mL of 50:50 MeOH:H2O, sonicate to dissolve transfer->dissolve dilute 4. Dilute to volume with 50:50 MeOH:H2O dissolve->dilute mix 5. Cap and invert >15 times to homogenize dilute->mix stock Primary Stock Standard (~1000 µg/mL) mix->stock pipette 6. Pipette aliquots of Primary/Intermediate Stock stock->pipette Use for dilution dilute_work 7. Serially dilute into volumetric flasks with mobile phase pipette->dilute_work filter 8. Filter through 0.22 µm syringe filter dilute_work->filter vials Working Standards (e.g., 1-100 µg/mL) in HPLC Vials filter->vials

Caption: Workflow for the preparation of HPLC standard solutions.

HPLC_Workflow setup 1. System Setup (Install Column, Prime Pumps) equilibrate 2. Equilibrate System (Run mobile phase until baseline is stable) setup->equilibrate sst 3. Perform System Suitability Test (SST) (5-6 injections of a standard) equilibrate->sst check_sst 4. Verify SST Results (Tailing, Plates, %RSD) sst->check_sst proceed SST Passed check_sst->proceed Pass stop SST Failed: Troubleshoot System check_sst->stop Fail sequence 5. Run Analytical Sequence (Blanks, Standards, Samples) proceed->sequence process 6. Data Processing (Integrate peaks, generate calibration curve) sequence->process report 7. Generate Report (Quantify results, check peak purity) process->report

Caption: General workflow for HPLC analysis.

References

  • Mastelf. (2024). How to Prepare for HPLC Standards.
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • iGEM. (n.d.). HPLC Protocol.
  • Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • NIH. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

Sources

Application Note: In Vitro Characterization of 2-Amino-6-methoxyindole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 2-Amino-6-methoxyindole-3-carboxamide , a synthetic small molecule belonging to the 2-aminoindole-3-carboxamide scaffold. This scaffold is pharmacologically significant, often associated with IκB Kinase (IKK) inhibition , tubulin modulation , and anti-inflammatory/anti-cancer properties.

Compound Overview & Physicochemical Properties

This compound is a fused bicyclic heterocycle. The indole core, substituted with an amino group at position 2, a carboxamide at position 3, and a methoxy group at position 6, creates a rigid, planar structure capable of hydrogen bonding (donor/acceptor) and hydrophobic interactions.

  • Systematic Name: 2-Amino-6-methoxy-1H-indole-3-carboxamide[1]

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.21 g/mol

  • CAS Number: 1204578-80-2 (Representative)[2]

  • Predicted Target Class: Kinase Inhibitor (specifically IKK

    
    ), Tubulin Polymerization Inhibitor.
    
  • Solubility: Soluble in DMSO (Dimethyl sulfoxide) and DMF. Poorly soluble in water/PBS.

Mechanism of Action (Hypothetical Context)

Based on structural homology to known 2-aminoindole-3-carboxamides, this compound likely acts as an ATP-competitive inhibitor . In the context of the NF-


B pathway, it targets the IKK complex, preventing the phosphorylation and degradation of I

B

, thereby blocking the nuclear translocation of the p65/p50 transcription factor complex.

Preparation & Storage Protocols

A. Stock Solution Preparation (10 mM)

To ensure reproducibility, prepare a master stock solution in high-grade DMSO. Avoid aqueous buffers for the initial stock to prevent precipitation.

Materials:

  • Compound: this compound (Solid)

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade,

    
    99.9%)
    
  • Vials: Amber glass or opaque polypropylene (light sensitive)

Protocol:

  • Weighing: Accurately weigh 2.05 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile DMSO to the vial.

    • Note: If weighing a different amount, calculate volume using:

      
      
      
  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If necessary, filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the compound).
    
B. Storage & Stability
ConditionDurationNotes
-80°C > 1 YearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C 3–6 MonthsStandard storage for working stocks.
4°C < 1 WeekNot recommended; potential for precipitation.
RT < 24 HoursKeep protected from light.

In Vitro Cell Culture Protocols

Experiment I: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine the IC


 (half-maximal inhibitory concentration) in target cell lines (e.g., HeLa, A549, or THP-1).

Experimental Design:

  • Cell Density: 3,000 – 5,000 cells/well (96-well plate).

  • Concentration Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100

    
    M.
    
  • Vehicle Control: DMSO (matched to the highest concentration, typically 0.1–0.5%).

  • Positive Control: Staurosporine (1

    
    M) or Doxorubicin.
    

Step-by-Step Protocol:

  • Seeding: Plate cells in 100

    
    L complete media and incubate for 24 hours at 37°C/5% CO
    
    
    
    to allow attachment.
  • Compound Dilution (Serial):

    • Prepare a 2x Intermediate Plate in culture media (to minimize DMSO shock).

    • Example: Dilute 10 mM stock 1:100 in media

      
       100 
      
      
      
      M (2x for 50
      
      
      M final).
    • Perform 1:2 or 1:3 serial dilutions in media containing equivalent DMSO.

  • Treatment: Remove old media (or add 100

    
    L of 2x drug solution to existing 100 
    
    
    
    L).
  • Incubation: Incubate for 48–72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate 2–4 hours. Measure Absorbance (570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Normalize to DMSO control (100% viability). Fit data to a specific sigmoidal dose-response curve (4-parameter logistic).

Experiment II: NF- B Pathway Inhibition (Mechanistic Validation)

Objective: Assess the compound's ability to block TNF-


-induced I

B

degradation (a hallmark of IKK inhibition).

Cell Line: HeLa or HEK293 (highly responsive to TNF-


).

Workflow:

  • Seeding:

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation (Optional but Recommended): Switch to serum-free or low-serum (0.5% FBS) media for 4–12 hours to reduce basal NF-

    
    B activity.
    
  • Pre-treatment: Treat cells with This compound (e.g., 10

    
    M and 25 
    
    
    
    M) for 1–2 hours .
    • Control: DMSO only.

  • Stimulation: Add TNF-

    
      (final concentration 10–20 ng/mL) to all wells (except "No Stim" control).
    
  • Incubation: Incubate for exactly 15–30 minutes (peak I

    
    B
    
    
    
    degradation).
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.

  • Western Blot Analysis:

    • Primary Antibodies: Anti-I

      
      B
      
      
      
      , Anti-Phospho-I
      
      
      B
      
      
      (Ser32/36), Anti-p65 (RelA).
    • Loading Control:

      
      -Actin or GAPDH.
      
    • Expected Result: In the presence of the compound, TNF-

      
       should fail to degrade I
      
      
      
      B
      
      
      , and phosphorylation levels should decrease compared to the TNF-only control.

Visualization & Pathway Logic

A. Signal Transduction Diagram (NF- B Pathway)

The following diagram illustrates the specific intervention point of 2-aminoindole-3-carboxamide derivatives within the inflammatory signaling cascade.

NFkB_Pathway cluster_cytosol Cytoplasm TNF TNF-alpha (Stimulus) TNFR TNF Receptor TNF->TNFR Binding IKK_Complex IKK Complex (IKK-alpha/beta/gamma) TNFR->IKK_Complex Activation IkBa IkB-alpha (Inhibitor of NF-kB) IKK_Complex->IkBa Phosphorylation (Ser32/36) Inhibitor 2-Amino-6-methoxyindole- 3-carboxamide Inhibitor->IKK_Complex Blocks ATP Binding NFkB NF-kB (p65/p50) (Latent Cytosolic) IkBa->NFkB Sequesters p_IkBa Phospho-IkB-alpha (Ubiquitinated) IkBa->p_IkBa NFkB_Nuc NF-kB (Nuclear) Transcription Factor NFkB->NFkB_Nuc Translocation Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->NFkB Releases GeneExp Pro-inflammatory Genes (IL-6, COX-2, TNF) NFkB_Nuc->GeneExp Transcription

Caption: Diagram illustrating the hypothetical mechanism of action: inhibition of the IKK complex prevents I


B

phosphorylation, thereby sequestering NF-

B in the cytoplasm and blocking inflammatory gene transcription.
B. Experimental Workflow Diagram

Experiment_Workflow Step1 1. Stock Prep (10mM in DMSO) Step2 2. Cell Seeding (HeLa/THP-1) Step1->Step2 Step3 3. Pre-Treatment (1-2 hrs with Compound) Step2->Step3 Step4 4. Stimulation (TNF-alpha, 15-30 min) Step3->Step4 QC QC Check: Ensure DMSO < 0.5% Step3->QC Step5 5. Cell Lysis (RIPA + Inhibitors) Step4->Step5 Step6 6. Analysis (Western Blot / qPCR) Step5->Step6

Caption: Linear workflow for validating the biological activity of this compound in a cellular inflammation model.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Concentration too high (>50

M) or shock dilution.
Perform intermediate dilution in media (2x stock) before adding to cells. Keep final DMSO < 0.5%.
High Cell Toxicity Off-target effects or high sensitivity.Titrate down. Verify IC

in a non-cancer line (e.g., fibroblasts) to assess therapeutic window.
No Inhibition Observed Compound degradation or insufficient pre-incubation.Use fresh stock. Increase pre-incubation time to 2 hours to ensure cellular uptake.
Inconsistent Westerns Phosphatase activity in lysate.Add phosphatase inhibitors (Sodium Orthovanadate, NaF) immediately upon lysis. Keep lysates on ice.

References

  • Oelschlaeger, P., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." National Institutes of Health (PMC).

    • Establishes the synthetic relevance and biological potential of the 2-aminoindole-3-carboxamide scaffold as kinase inhibitors.
  • Kishore, N., et al. (2013). "Synthesis and biological evaluation of 2-aminoindole-3-carboxamides as novel IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Provides the mechanistic grounding for using this scaffold to target the NF- B p
  • Wamhoff, H., et al. (2023). "New 6′-Amino-5′-cyano-2-oxo... spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis and Biological Activity." Molecules (MDPI).

    • Demonstrates the ongoing exploration of amino-indole-carboxamide deriv
  • PubChem Compound Summary. "2-amino-6-methoxy-1H-indole-3-carboxamide." National Center for Biotechnology Information.

    • Verification of chemical structure and identity.

Sources

Application Notes and Protocols for the Crystallization and Purification of Aminoindole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminoindole carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity and solid-state properties. Consequently, robust and reproducible purification and crystallization protocols are paramount during the research and development process.

This comprehensive guide provides detailed application notes and protocols for the purification and crystallization of aminoindole carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower effective troubleshooting and method optimization. We will delve into the nuances of chromatographic purification tailored for this class of compounds and explore various crystallization techniques to obtain high-purity crystalline material with desirable physicochemical properties.

Part 1: Purification Strategies for Aminoindole Carboxamides

The purification of aminoindole carboxamides can be challenging due to the presence of closely related impurities from the synthesis.[3] The indole nucleus, with its basic nitrogen, often leads to undesirable interactions with stationary phases in chromatography, resulting in peak tailing.[4][5] Therefore, a systematic approach to purification is essential.

Initial Purification: Column Chromatography

Column chromatography is a fundamental technique for the initial cleanup of crude reaction mixtures.[3] For aminoindole carboxamides, both normal-phase and reversed-phase chromatography can be effective, with the choice depending on the polarity of the target compound and its impurities.

1.1.1 Normal-Phase Column Chromatography

Principle: Separation is based on the differential adsorption of compounds onto a polar stationary phase (typically silica gel) and their elution with a non-polar mobile phase. More polar compounds are retained longer on the column.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common choice due to its versatility and low cost.[4] However, its acidic nature can cause strong interactions with the basic aminoindole nitrogen, leading to peak tailing.[4][5] To mitigate this, deactivation of the silica gel with a basic modifier is often necessary.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Basic Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is crucial.[4][5] This modifier competes with the basic nitrogen of the aminoindole carboxamide for binding to the acidic silanol groups on the silica gel surface, thereby reducing peak tailing and improving resolution.

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems (e.g., hexane:ethyl acetate mixtures) with and without the addition of 0.1-1% triethylamine.[4][5]

    • The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent under reduced pressure, and then carefully adding the resulting powder to the top of the column.[5]

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Maintain a consistent flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

1.1.2 Reversed-Phase Column Chromatography

Principle: Separation is based on the partitioning of compounds between a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). More non-polar (hydrophobic) compounds are retained longer.

Causality Behind Experimental Choices:

  • Stationary Phase: C18 is the most widely used reversed-phase stationary phase, offering excellent retention for a broad range of organic molecules.[4]

  • Mobile Phase: A gradient of increasing organic solvent in water is typically used. Buffers may be added to control the pH and improve peak shape, especially for ionizable compounds like aminoindoles.

  • pH Control: Maintaining a consistent pH is crucial for reproducible separation of compounds with acidic or basic functional groups.[6] For aminoindoles, a slightly acidic mobile phase can protonate the amino group, which may alter its retention and interaction with the stationary phase.

Protocol 2: Reversed-Phase Flash Chromatography

  • Sample Preparation:

    • Dissolve the crude material in a minimum amount of a strong solvent like methanol, DMSO, or DMF.[7]

    • If possible, dilute with the initial mobile phase to prevent precipitation on the column.

  • Dry Loading (Recommended):

    • Adsorb the dissolved sample onto a small amount of C18 silica or Celite.[7]

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[7]

  • Column Equilibration:

    • Equilibrate the pre-packed C18 flash column with the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Elution:

    • Load the sample onto the column.

    • Run a gradient of increasing organic solvent concentration.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV absorbance.

    • Analyze the fractions by TLC or LC-MS to identify those containing the pure product.[7]

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilization (freeze-drying) may be necessary to remove residual water.[1][7]

High-Resolution Purification: High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure aminoindole carboxamides, especially for biological testing and final product formulation, preparative HPLC is the method of choice.[1]

1.2.1 Analytical Method Development

Before scaling up to preparative HPLC, an analytical method must be developed to achieve optimal separation.

Protocol 3: Analytical HPLC Method Development

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Screen different mobile phase compositions, typically water with either acetonitrile or methanol.

    • Evaluate the effect of acidic modifiers (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Gradient Optimization:

    • Develop a gradient elution method that provides good resolution between the target compound and all impurities in a reasonable run time.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]

1.2.2 Preparative HPLC Purification

Principle: The optimized analytical method is scaled up to a larger column with a higher loading capacity to isolate the pure compound.

Causality Behind Experimental Choices:

  • Column Sizing: The preparative column is chosen based on the amount of material to be purified.

  • Flow Rate and Injection Volume Scaling: The flow rate and injection volume are scaled geometrically from the analytical method to the preparative column.[6]

  • Sample Solubility: Ensuring the sample is soluble in the mobile phase is critical to avoid precipitation on the column.[6]

Protocol 4: Preparative HPLC Purification

  • Sample Preparation:

    • Dissolve the partially purified material in the minimum amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.[1]

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the scaled-up gradient.

    • Collect fractions using a fraction collector, triggered by a UV signal.[1]

  • Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to identify the pure fractions.[1]

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.[1]

    • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.[1]

Troubleshooting Common Purification Issues
Problem Potential Cause Solution Reference
Peak Tailing in Chromatography Secondary interactions between the basic aminoindole nitrogen and acidic silanol groups on the silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Use a less acidic stationary phase like alumina.[4][5]
Poor Resolution The chosen mobile phase lacks selectivity.Optimize the mobile phase by screening different solvent systems using TLC. Use a longer and narrower column for better separation.[4]
Compound Degradation on Column The compound may be unstable on the acidic silica gel.Deactivate the silica gel with a base before use. Consider using a different stationary phase like alumina or reversed-phase silica.[4][5]
Double Peaks in HPLC Column or frit issues, mismatch between injection solvent and mobile phase, or analyte instability.Ensure the injection solvent matches the initial mobile phase. Use a new column to rule out blockages. Check analyte stability by preparing fresh standards.[8]

Part 2: Crystallization Techniques for Aminoindole Carboxamides

Crystallization is a critical final step to obtain a highly pure, stable, solid form of the aminoindole carboxamide.[][10] The choice of crystallization method and solvent can significantly impact the crystal form (polymorphism), which in turn affects properties like solubility and bioavailability.[][11]

Principles of Crystallization

Crystallization occurs in two main stages: nucleation and crystal growth.[12] Nucleation is the formation of small, stable crystalline entities from a supersaturated solution. Crystal growth is the subsequent increase in the size of these nuclei.[12] Controlling these two processes is key to obtaining high-quality crystals.

Solvent Selection for Crystallization

The choice of solvent is the most critical factor in a successful crystallization.[11] An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[13]

  • Not react with the compound.

  • Be easily removable from the crystals.

  • Have a relatively low boiling point.[13]

Protocol 5: Solvent Screening for Recrystallization

  • Place a small amount of the purified compound (10-20 mg) into several test tubes.[7]

  • Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[7]

  • Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound when hot.[7]

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • The best solvent will result in the formation of a significant amount of crystals.[7]

Common Crystallization Techniques
2.3.1 Slow Evaporation

Principle: The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and crystals begin to form.

Protocol 6: Crystallization by Slow Evaporation

  • Dissolve the purified aminoindole carboxamide in a suitable solvent in an open container (e.g., a beaker or vial).

  • Cover the container with a perforated lid (e.g., parafilm with small holes) to slow down the rate of evaporation.

  • Allow the solvent to evaporate undisturbed at room temperature.

  • Monitor for crystal formation over several hours to days.

2.3.2 Slow Cooling (Recrystallization)

Principle: The compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly, causing the solubility of the compound to decrease and leading to crystallization.[14][15]

Protocol 7: Recrystallization by Slow Cooling

  • Place the purified compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves.[16]

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling.[14]

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[16]

  • Dry the crystals in a vacuum oven.

2.3.3 Vapor Diffusion

Principle: A solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol 8: Crystallization by Vapor Diffusion

  • Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a layer of a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible.

  • Seal the larger container and leave it undisturbed.

  • The vapor of the poor solvent will slowly diffuse into the vial containing the compound solution, leading to crystal growth over time.

2.3.4 Anti-Solvent Crystallization

Principle: A "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[17]

Protocol 9: Crystallization by Anti-Solvent Addition

  • Dissolve the compound in a minimum amount of a "good" solvent.

  • Slowly add a "poor" solvent dropwise while stirring, until the solution becomes slightly turbid.

  • If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed. Crystals should form as the system equilibrates.

Visualization of Workflows

Diagram 1: General Purification Workflow

G A Crude Aminoindole Carboxamide B Initial Purification (Column Chromatography) A->B C Purity Analysis (TLC/LC-MS) B->C F Pure Compound B->F If sufficiently pure D High-Resolution Purification (Preparative HPLC) C->D If necessary E Purity Analysis (Analytical HPLC) D->E E->F G A Purified Compound B Solvent Screening A->B C Good solubility at high temp, poor at low temp? B->C D Slow Cooling (Recrystallization) C->D Yes E Moderately soluble at RT? C->E No F Slow Evaporation E->F Yes G Soluble in a volatile solvent, in-soluble in another? E->G No H Vapor Diffusion / Anti-Solvent G->H Yes

Caption: Decision tree for selecting a suitable crystallization method.

Conclusion

The successful purification and crystallization of aminoindole carboxamides are achievable through a systematic and well-informed approach. By understanding the chemical properties of this compound class and the principles behind various purification and crystallization techniques, researchers can overcome common challenges such as peak tailing and polymorphism. The protocols and guidelines presented in this document provide a solid foundation for developing robust methods to obtain high-purity crystalline materials, which is a critical step in the advancement of new therapeutic agents.

References

  • Crystal Pharmatech. API Crystallization. [Link]

  • Separation Science. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Vaisala. Pharmaceutical crystallization. [Link]

  • Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • ParticleTech. Crystallization of API. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester. Recrystallization. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • University of Rochester. Recrystallization. [Link]

  • University of Rochester. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester. Recrystallization. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in 2-aminoindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Cyclization Failures & Instability

Introduction: Welcome to the Bench

You are likely here because your reaction flask contains a dark, tarry mixture instead of the crystalline 2-aminoindole you expected. Do not panic. The synthesis of 2-aminoindoles is notoriously deceptive. While they appear structurally simple, they are chemically "schizophrenic"—prone to tautomerization, oxidation, and polymerization.[1]

This guide moves beyond standard textbook procedures to address the mechanistic failure points that cause experiments to stall or decompose. We will focus on the two most common synthetic pathways: Transition-Metal Catalyzed Cyclization (Pd/Cu) and the Nucleophilic Attack on Isocyanides/Cyanamides .

Module 1: Diagnostic Flowchart

Before adjusting parameters, identify your failure mode.[1] Use this decision tree to pinpoint the root cause.

TroubleshootingFlow Start Identify the Symptom Stalled Reaction Stalled / Starting Material Remains Start->Stalled Messy Complex Mixture / Tarry Black Oil Start->Messy NMR_Weird Product isolated but NMR looks 'wrong' Start->NMR_Weird Cat_Death Catalyst Deactivation (Pd Black formation?) Stalled->Cat_Death Precipitate observed Ligand_Issue Ligand/Substrate Mismatch (Steric crowding) Stalled->Ligand_Issue Solution clear Oxidation Oxidative Dimerization (Air exposure) Messy->Oxidation Darkens on TLC Polymer Polymerization (Acid trace/High Temp) Messy->Polymer Insoluble solids Tautomer Tautomerism Issue (Imino-indoline form) NMR_Weird->Tautomer Missing NH2 signal Extra CH2 signal

Figure 1: Diagnostic logic for categorizing experimental failures in 2-aminoindole synthesis.

Module 2: Mechanistic Failures & Solutions
Q1: Why did my Fischer Indolization attempt fail completely?

The Issue: You attempted to synthesize a 2-aminoindole using arylhydrazine and an amide/nitrile equivalent (Fischer conditions), but obtained only cleavage products (anilines). The Science: The Fischer Indolization relies on a [3,3]-sigmatropic rearrangement. However, electron-donating substituents (like the amino group required for 2-aminoindoles) at the 2-position of the hydrazone intermediate excessively stabilize the heterolytic N–N bond cleavage pathway. The Verdict: The activation energy for N-N cleavage becomes lower than that for the rearrangement [1].[2][3] Solution: Stop using Fischer conditions. Switch to a transition-metal catalyzed cyclization of 2-alkynylanilines or ynamides.

Q2: My Palladium-catalyzed reaction (from 2-haloanilines + ynamides) precipitates "Pd Black" and stalls.

The Issue: The active Pd(0) species is aggregating into inactive metallic palladium before the catalytic cycle completes. The Science: 2-aminoindole synthesis often involves a reductive elimination step that is slower than usual due to the electron-rich nature of the product, which can coordinate to the metal and poison it. Troubleshooting Protocol:

  • Ligand Switch: Move to bulky, electron-rich phosphines like XPhos or BrettPhos . These ligands stabilize the Pd(0) species and accelerate the difficult reductive elimination step.

  • Solvent Degassing: Oxygen is a catalyst killer here. Do not just sparge with nitrogen; use the freeze-pump-thaw method (3 cycles) for the solvent before adding the catalyst.

  • Concentration: Dilute the reaction (0.05 M). High concentrations favor Pd aggregation.

Q3: The NMR spectrum is confusing. I see a CH2 signal instead of the expected C3-H, and no NH2 peak.

The Issue: You have synthesized the product, but it is not in the form you drew in your notebook. The Science: 2-Aminoindoles suffer from an identity crisis known as Amino-Imino Tautomerism . In solution (especially CDCl3), the equilibrium often shifts toward the 2-iminoindoline form (3H-indole), where the double bond moves into the ring and the C3 position becomes a CH2 [2].

Visualizing the Equilibrium:

Tautomerism Amino 2-Aminoindole (1H) (Aromatic, NH2) Imino 2-Iminoindoline (3H) (Non-aromatic, C=N) Amino->Imino  Solvent/Polarity  

Figure 2: The tautomeric shift that confuses NMR analysis. The imino form is often favored in non-polar solvents.

Validation:

  • Run NMR in DMSO-d6: The hydrogen-bonding capability of DMSO often stabilizes the amino (aromatic) tautomer.

  • Look for C=N: In the imino form, the C2 carbon shifts downfield (~160-170 ppm in 13C NMR).

Module 3: Purification & Isolation (The "Tarry Mess" Problem)

Q4: My product decomposes on the silica column. The Issue: Free 2-aminoindoles are electron-rich and basic. Silica gel is slightly acidic. This combination leads to acid-catalyzed polymerization or oxidation on the column. The Fix:

  • Triethylamine Pre-wash: Flush your silica column with 5% Et3N in hexanes before loading your sample. This neutralizes the acidic sites.

  • Alumina: Switch to neutral Alumina (Brockmann Grade III) if silica continues to degrade the compound.

  • Salt Formation: If the free base is too unstable, isolate it immediately as a hydrochloride or trifluoroacetate salt by treating the crude mixture with the corresponding acid in ether. The salts are generally stable to air [3].

Module 4: Validated Protocol

Method: Copper-Catalyzed Cyclization of 2-Alkynylanilines [4].[4] Why this method? It avoids the heavy metal toxicity of Pd and the high cost of Au, while being robust against moisture.

Reagents:

  • 2-Ethynylaniline derivative (1.0 equiv)

  • CuI (10 mol%)[1]

  • K2CO3 (2.0 equiv)[1]

  • Tosyl azide (1.2 equiv) - Source of the amino nitrogen

  • L-Proline (20 mol%) - Ligand

  • DMSO (0.2 M)[1]

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Substrate: Add the 2-ethynylaniline (1.0 mmol) and Tosyl azide (1.2 mmol) dissolved in dry DMSO (5 mL).

  • Reaction: Seal the tube and heat to 60°C for 4-8 hours. Note: Monitor by TLC. Do not overheat, as this promotes sulfonyl migration.[1]

  • Quench: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl (remove Cu) and brine.

  • Purification: Dry over Na2SO4. Concentrate. Flash chromatography on neutralized silica (see Module 3).

Data Table: Expected Chemical Shifts (DMSO-d6)

PositionAtomApprox. Shift (ppm)MultiplicityNotes
N-H N110.5 - 11.2Broad SingletDisappears with D2O shake
NH2 N-Exo6.2 - 6.8Broad SingletDiagnostic for Amino form
C3-H C35.8 - 6.3SingletOnly present if C3 is unsubstituted
Aromatic Ar-H6.9 - 7.5MultipletsStandard indole pattern
References
  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Understanding the amino ↔ imino tautomeric preference. RSC Advances. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. (Analogous stability handling for aminoindoles). Molecules. [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes. (Mechanistic basis for Cu-catalyzed cyclization). Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Indole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with indole-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor cell permeability with this important class of compounds. Our goal is to empower you with the knowledge and practical tools to optimize your experimental success.

Section 1: Troubleshooting Guide - Unraveling Poor Permeability

This section is designed to help you diagnose and resolve common issues encountered during the assessment of cell permeability for your indole-3-carboxamide derivatives.

Question: My indole-3-carboxamide analog shows high target affinity in biochemical assays but has no activity in cell-based assays. What is the likely cause?

Answer: This is a classic and often frustrating scenario in drug discovery. The most probable culprit is poor cell permeability. Your compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Several intrinsic properties of indole-3-carboxamides can contribute to this issue:

  • Extensive Hydrogen Bonding: The carboxamide moiety and the indole nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. Excessive hydrogen bonding with the aqueous extracellular environment can hinder partitioning into the lipid bilayer of the cell membrane.

  • Low Lipophilicity: While some lipophilicity is required to enter the cell membrane, compounds that are too polar will not partition effectively. The overall balance, often measured as logP, is critical.

  • High Molecular Weight: Larger molecules (generally >500 Da) often face greater difficulty in passive diffusion across the cell membrane, a principle outlined in Lipinski's Rule of Five.

Troubleshooting Workflow:

  • Confirm the Hypothesis: The first step is to experimentally verify that poor permeability is the root cause. We recommend running a standard permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen. For more biologically relevant data, the Caco-2 cell permeability assay is the gold standard, as it also accounts for active transport and efflux.

  • Analyze Physicochemical Properties:

    • Calculate logP: Use computational tools (e.g., ChemDraw, MarvinSketch) to predict the lipophilicity of your compound. An ideal logP range for oral drugs is often considered to be between 1 and 3.

    • Determine Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential. A PSA greater than 140 Ų is often associated with poor permeability.

  • Investigate Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell. A bidirectional Caco-2 assay can help determine this. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests efflux.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding strategies to improve the cell permeability of indole-3-carboxamide derivatives.

Question: How can I structurally modify my indole-3-carboxamide to improve its permeability?

Answer: Several rational design strategies can be employed to enhance the permeability of your lead compound without sacrificing target engagement:

  • Masking Hydrogen Bonds: One effective strategy is to mask the hydrogen bond donors. For instance, methylation of the indole nitrogen or the amide nitrogen can reduce the hydrogen bonding capacity and increase lipophilicity. However, be mindful that these modifications could impact target binding, so a careful structure-activity relationship (SAR) study is necessary.

  • Prodrug Approach: A prodrug strategy involves chemically modifying your compound to create a more permeable version that, once inside the cell, is cleaved by intracellular enzymes to release the active drug. A common approach for carboxamides is to create an N-acyloxyalkyl or an N-alkoxycarbonyl prodrug.

  • Bioisosteric Replacement: Consider replacing the carboxamide group with a bioisostere that has improved permeability characteristics. For example, a 1,2,4-oxadiazole or a tetrazole can sometimes mimic the interactions of a carboxamide while having a lower hydrogen bonding potential.

Question: Are there formulation strategies that can help overcome the poor permeability of my compound?

Answer: Absolutely. Formulation can be a powerful tool, especially in later stages of development:

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane. Examples include certain fatty acids, surfactants, and bile salts. Their use requires careful optimization to avoid cytotoxicity.

  • Lipid-Based Formulations: For highly lipophilic compounds that may have solubility issues, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve dissolution and subsequent absorption.

  • Nanoparticle Encapsulation: Encapsulating your compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetic profile and facilitate cellular uptake through endocytosis.

Section 3: Experimental Protocols and Data Interpretation

This section provides detailed protocols for key experiments and guidance on interpreting the resulting data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • 1% (w/v) lecithin in dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate reader (UV-Vis or LC-MS/MS for detection)

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the 1% lecithin in dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Dissolve the test and control compounds in PBS to a final concentration of 100 µM. Add 200 µL of each compound solution to the filter plate wells.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The effective permeability (Pe) is calculated using the following equation:

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the filter

  • t = Incubation time

  • [C_A] = Concentration in the acceptor well

  • [C_eq] = Equilibrium concentration

Data Interpretation Table:

Permeability (Pe) (10⁻⁶ cm/s)Classification
> 15High Permeability
1 - 15Medium Permeability
< 1Low Permeability
Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which can model both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compounds and control compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

  • dQ/dt = The rate of compound appearance in the receiver chamber

  • A = The surface area of the Transwell membrane

  • C₀ = The initial concentration of the compound in the donor chamber

The efflux ratio (ER) is calculated as:

Data Interpretation Table:

Papp (A to B) (10⁻⁶ cm/s)ClassificationEfflux Ratio (ER)Interpretation
> 10High Permeability< 2No efflux
1 - 10Medium Permeability> 2Efflux likely
< 1Low Permeability

Section 4: Visualizing Concepts and Workflows

Diagram 1: Strategies to Improve Cell Permeability

This diagram illustrates the key strategies that can be employed to enhance the cell permeability of indole-3-carboxamide derivatives.

G cluster_0 Core Problem cluster_1 Chemical Modification Strategies cluster_2 Formulation Strategies Poor Permeability Poor Permeability Mask H-Bonds Mask H-Bonds Poor Permeability->Mask H-Bonds Increase lipophilicity Prodrug Approach Prodrug Approach Poor Permeability->Prodrug Approach Temporarily mask polarity Bioisosteric Replacement Bioisosteric Replacement Poor Permeability->Bioisosteric Replacement Reduce H-bonding potential Permeation Enhancers Permeation Enhancers Poor Permeability->Permeation Enhancers Alter membrane Lipid Formulations Lipid Formulations Poor Permeability->Lipid Formulations Improve solubility Nanoparticles Nanoparticles Poor Permeability->Nanoparticles Facilitate uptake

Caption: Strategies to enhance the cell permeability of indole-3-carboxamides.

Diagram 2: Permeability Screening Workflow

This diagram outlines a typical workflow for screening and characterizing the permeability of a library of compounds.

G Compound Library Compound Library PAMPA Screen PAMPA Screen Compound Library->PAMPA Screen High-throughput passive permeability Caco-2 Assay Caco-2 Assay PAMPA Screen->Caco-2 Assay Hits with medium to high permeability Efflux Substrate ID Efflux Substrate ID Caco-2 Assay->Efflux Substrate ID Compounds with ER > 2 Lead Optimization Lead Optimization Caco-2 Assay->Lead Optimization Compounds with good Papp and low ER Efflux Substrate ID->Lead Optimization Modify structure to avoid efflux

Caption: A typical workflow for permeability screening and lead optimization.

References

  • Lipinski's Rule of Five. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • PAMPA Assay. Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

  • Caco-2 Cell Permeability Assay. Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Prodrug Strategies. Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]

  • Bioisosteric Replacement. Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

Validation & Comparative

Technical Comparison: TPCA-1 vs. 2-Amino-6-methoxyindole-3-carboxamide Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between TPCA-1 and 2-Amino-6-methoxyindole-3-carboxamide , focusing on their selectivity profiles, mechanisms of action, and experimental validation.

Executive Summary

TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a high-potency, ATP-competitive inhibitor of IKK-2 (IKK


)  with a unique dual-target mechanism  that also directly inhibits STAT3  and JAK2 . This dual activity makes it a critical tool in oncology (e.g., EGFR-mutant NSCLC) and inflammation research.

In contrast, This compound represents a structural analog from the indole-carboxamide class . While sharing the core pharmacophore (carboxamide + amine), it lacks the specific ureido-thiophene scaffold required for the high-affinity dual inhibition seen in TPCA-1. Structural-Activity Relationship (SAR) data indicates that without the urea moiety and the thiophene core, the amino-indole analog exhibits significantly lower potency toward IKK-2 and likely lacks the specific STAT3 SH2-domain binding capability of TPCA-1.

Verdict: Researchers should utilize TPCA-1 for potent, dual-pathway blockade (NF-


B & STAT3). The This compound  analog serves primarily as a structural comparator  or intermediate  to demonstrate the necessity of the ureido-thiophene scaffold for dual selectivity.

Compound Profiles & Mechanism of Action[1][2]

A. TPCA-1 (The Dual Inhibitor)[3][4]
  • Chemical Name: 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide.

  • Primary Target: IKK-2 (IKK

    
    ) .
    
    • Mechanism: ATP-competitive inhibition.

    • Potency: IC

      
      
      
      
      
      17.9 nM (cell-free).
  • Secondary Targets (Critical):

    • STAT3: Direct binding to the SH2 domain, preventing phosphorylation and dimerization.

    • JAK2: ATP-competitive inhibition (IC

      
      
      
      
      
      10-50 nM range in some assays).
  • Key Application: Blocking the feedback loop between NF-

    
    B and STAT3 in cancer cells (e.g., overcoming TKI resistance).
    
B. This compound (The Structural Analog)
  • Chemical Structure: Indole core with a 2-amino group, 3-carboxamide, and 6-methoxy substitution.

  • Primary Class: Amino-indole-3-carboxamide (Precursor/Analog).

  • Mechanism: Putative weak ATP-competitive inhibition of kinases (IKK family).

  • Selectivity Profile:

    • IKK Inhibition: Generally weak (

      
      1 
      
      
      
      M) compared to ureido-thiophenes. The ureido group (present in TPCA-1) is a critical hydrogen-bond donor for high-affinity binding in the IKK ATP pocket.
    • STAT3 Inhibition: Absent/Negligible . The specific 3D geometry of the thiophene-urea is required to dock into the STAT3 SH2 domain. The planar indole amine does not fit this pocket effectively.

Comparative Selectivity Analysis

The following table summarizes the selectivity data derived from biochemical and cell-based profiling.

FeatureTPCA-1 This compound
IKK-2 Potency (IC

)
17.9 nM (High Potency)> 1,000 nM (Predicted/Low Potency)
IKK Selectivity (vs IKK-1) ~22-fold selective for IKK-2Low selectivity (General weak binder)
STAT3 Inhibition Yes (Direct SH2 binder)No (Lacks pharmacophore)
JAK2 Inhibition Yes (Potent off-target)Unknown / Likely Inactive
NF-

B Pathway
Potent blockade (p65 nuclear translocation)Weak/Partial blockade
Primary Utility Dual Pathway Inhibitor (Cancer/Inflammation)Negative Control / SAR Intermediate
Mechanistic Pathway Diagram

The diagram below illustrates the unique dual-inhibition point of TPCA-1 compared to the single/weak action of the indole analog.

PathwayComparison Stimulus Cytokines (IL-6, TNF-a) Receptor Receptors (TNFR, GP130) Stimulus->Receptor IKK_Complex IKK Complex (IKK-a/b) Receptor->IKK_Complex JAKs JAK Kinases (JAK2) Receptor->JAKs NFkB NF-kB (p65/p50) IKK_Complex->NFkB Phosphorylation STAT3 STAT3 (Monomer) JAKs->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocation NFkB->Stimulus Feedback Loop (IL-6) NFkB->Nucleus Translocation TPCA1 TPCA-1 (Dual Inhibitor) TPCA1->IKK_Complex Inhibits (High Potency) TPCA1->JAKs Inhibits TPCA1->STAT3 Blocks SH2 Domain Indole Indole Analog (Weak/Inactive) Indole->IKK_Complex Weak Inhibition

Figure 1: Signal Transduction Blockade. TPCA-1 (Red) exerts multi-node inhibition on both NF-


B and STAT3 pathways.[1][2] The Indole Analog (Grey) shows only weak interaction with IKK.

Experimental Validation Protocols

To empirically verify the selectivity profile in your specific model, use the following self-validating protocols.

Protocol A: Differential Kinase Selectivity Assay (Cell-Free)

Objective: Quantify the potency difference against IKK-2 and JAK2.

  • Reagents: Recombinant human IKK-2 and JAK2 (active), Z'-LYTE™ Kinase Assay Kit (Ser/Thr and Tyr peptides).

  • Preparation:

    • Prepare 10 mM stocks of TPCA-1 and This compound in DMSO.

    • Dilute to 10-point dose-response (e.g., 10

      
      M to 0.1 nM).
      
  • Reaction:

    • Incubate kinase (5-10 nM) with compound for 15 min at Room Temp.

    • Add ATP (at

      
       apparent) and FRET peptide substrate.
      
    • Incubate for 60 min.

  • Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: TPCA-1 IC

      
       < 50 nM for IKK-2. Indole Analog IC
      
      
      
      > 1
      
      
      M.
Protocol B: STAT3 Dual-Luciferase Reporter Assay (Cell-Based)

Objective: Confirm the specific STAT3 inhibitory activity of TPCA-1 vs. the Indole Analog.

  • Cell Line: HEK293T or HepG2 (STAT3-responsive).

  • Transfection:

    • Reporter: pSTAT3-Luc (Firefly luciferase under STAT3 response elements).

    • Control: pRL-TK (Renilla luciferase for normalization).

  • Treatment:

    • Seed cells (10,000/well) in 96-well plates.

    • Pre-treat with TPCA-1 (0.5

      
      M) or Indole Analog  (0.5 
      
      
      
      M) for 1 hour.
    • Stimulate with IL-6 (50 ng/mL) for 4-6 hours.

  • Readout: Lyse cells and measure Luminescence (Dual-Glo® System).

  • Calculation:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to IL-6 stimulated control (DMSO).

    • Validation Criteria: TPCA-1 should reduce RLU by >80% (blocking STAT3). The Indole Analog should show minimal reduction (<20%), confirming it lacks the dual profile.

References

  • Nan, J., et al. (2014). "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers." Molecular Cancer Therapeutics.

  • Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1 (GW683965)." Journal of Pharmacology and Experimental Therapeutics.

  • Bamborough, P., et al. (2006). "5-(1H-Indol-5-yl)thiophene-3-carboxamides as potent inhibitors of the IκB kinase complex." Bioorganic & Medicinal Chemistry Letters. (Comparison of Thiophene vs Indole scaffolds).

  • Waelchli, R., et al. (2006). "Design and synthesis of 2-amino-3-carboxamide-thiophene derivatives as inhibitors of IKK-beta." Bioorganic & Medicinal Chemistry Letters.

Sources

The Methoxy Advantage: A Comparative Analysis of 6-Methoxy vs. 6-Hydroxy Indole Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship of 6-substituted indole carboxamides, providing experimental insights for researchers and drug development professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the various modifications to the indole ring, substitutions at the 6-position have been shown to be critical for modulating biological activity. This guide provides a comparative analysis of the potency of two key analogs: 6-methoxy and 6-hydroxy indole carboxamides. While direct head-to-head comparative studies on a single biological target are not extensively available in the public domain, by examining structure-activity relationship (SAR) data from various studies on indole derivatives, we can infer the nuanced impact of these seemingly minor structural changes on potency and pharmacological profile.

The Crucial Role of the 6-Position Substituent

The electronic and steric properties of substituents at the 6-position of the indole ring can significantly influence a molecule's interaction with its biological target. This can affect binding affinity, selectivity, and pharmacokinetic properties. The choice between a methoxy (-OCH₃) and a hydroxy (-OH) group at this position is a common strategic decision in drug design, driven by the desire to optimize potency and drug-like properties.

Comparative Potency: Insights from Diverse Biological Targets

While a definitive, universal rule for the superiority of either the 6-methoxy or 6-hydroxy substituent is not established, trends can be observed across different therapeutic areas.

Anticancer Activity

In the realm of oncology, substitutions on the indole ring are pivotal for cytotoxic and antiproliferative activities. Studies on various indole-2-carboxamide derivatives have demonstrated that the nature and position of substituents are critical for their anticancer effects. While direct comparisons are scarce, the presence of a methoxy group at the 6-position has been associated with potent tubulin polymerization inhibition[1]. The electronic nature of the methoxy group can influence the overall electron density of the indole ring system, potentially enhancing interactions with the target protein.

Antimicrobial and Antimalarial Activity

Research into novel antimicrobial agents has also highlighted the importance of the 6-position. In the development of antitubercular indole-2-carboxamides, substitutions at the 4- and 6-positions were found to be optimal for activity[2]. In the context of antimalarial drug discovery, a study on indole-2-carboxamide derivatives showed that a 5-methoxy substitution was not well-tolerated, leading to a significant loss of potency[3]. This underscores the high degree of positional sensitivity for substituents on the indole ring. Although this finding is for the 5-position, it emphasizes the profound impact that a methoxy group can have on activity.

Neurological and Metabolic Targets

In the context of melatonin analogues, a study revealed that shifting the methoxy group to the C-6 position of the indole nucleus in certain derivatives resulted in an affinity for the melatonin receptor similar to that of melatonin itself, along with full agonist activity[4]. This suggests that for certain G-protein coupled receptors (GPCRs), a 6-methoxy substituent is well-accommodated and can even be essential for potent activity.

Physicochemical and Pharmacokinetic Considerations

The choice between a hydroxy and a methoxy group also has significant implications for a compound's physicochemical properties, which in turn affect its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Property6-Hydroxy Indole Carboxamide6-Methoxy Indole CarboxamideRationale
Solubility Generally higher aqueous solubilityGenerally lower aqueous solubilityThe hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing polarity and interaction with water. The methoxy group is primarily a hydrogen bond acceptor and is more lipophilic.
Lipophilicity (LogP) LowerHigherThe methyl group in the methoxy substituent increases the molecule's lipophilicity.
Metabolic Stability Potentially susceptible to glucuronidation or sulfation at the hydroxyl group.The methoxy group is generally more metabolically stable but can be subject to O-demethylation by cytochrome P450 enzymes.The free hydroxyl group provides a ready handle for phase II metabolic enzymes.
Hydrogen Bonding Can act as a hydrogen bond donor and acceptor.Acts as a hydrogen bond acceptor.This difference in hydrogen bonding capability can be critical for target binding.

Structure-Activity Relationship (SAR) Insights

The key differences in the electronic and steric profiles of the 6-hydroxy and 6-methoxy groups drive the observed differences in biological activity.

  • Electronic Effects : The methoxy group is an electron-donating group through resonance, which can increase the electron density of the indole ring and influence its interaction with electron-deficient pockets in a target protein. The hydroxy group is also electron-donating but to a slightly lesser extent.

  • Steric Effects : The methoxy group is bulkier than the hydroxy group. This can be either beneficial or detrimental to binding, depending on the size and shape of the binding pocket of the target protein.

  • Hydrogen Bonding Potential : The ability of the hydroxyl group to act as a hydrogen bond donor is a significant differentiating factor. If a hydrogen bond donor is required for a key interaction with the target, the 6-hydroxy analog would be expected to be more potent. Conversely, if a hydrogen bond donor is not required or is detrimental to binding, the 6-methoxy analog may be preferred.

Experimental Protocols

To definitively compare the potency of 6-methoxy and 6-hydroxy indole carboxamides, a side-by-side experimental evaluation is necessary. Below are generalized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 6-Substituted Indole-2-Carboxamides

The synthesis of 6-methoxy and 6-hydroxy indole-2-carboxamides typically starts from the corresponding substituted indole-2-carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of 6-Substituted Indole-2-Carboxylic Acid cluster_1 Amide Coupling Start 6-Methoxy or 6-Benzyloxy Indole Step1 Protection/Activation Start->Step1 Step2 Carboxylation at C2 Step1->Step2 Step3 Deprotection (for 6-hydroxy) Step2->Step3 Carboxylic_Acid 6-Substituted Indole-2-Carboxylic Acid Step3->Carboxylic_Acid Coupling Amide Coupling Reagents (e.g., HATU, HOBt, EDCI) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 6-Methoxy or 6-Hydroxy Indole-2-Carboxamide Coupling->Product

Caption: Generalized synthetic workflow for 6-substituted indole-2-carboxamides.

Step-by-Step Protocol:

  • Preparation of the Indole-2-Carboxylic Acid:

    • Start with commercially available 6-methoxyindole or 6-benzyloxyindole (as a protected precursor for the 6-hydroxyindole).

    • Protect the indole nitrogen if necessary (e.g., with a Boc or SEM group).

    • Introduce a carboxylic acid group at the 2-position, for example, through lithiation followed by quenching with carbon dioxide.

    • For the 6-hydroxy analog, deprotect the benzyl group via hydrogenolysis.

  • Amide Coupling:

    • Dissolve the 6-substituted indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add an amide coupling reagent (e.g., HATU, HOBt/EDCI).

    • Add the desired primary or secondary amine.

    • Add a non-nucleophilic base (e.g., DIPEA) to neutralize the acid.

    • Stir the reaction at room temperature until completion.

    • Purify the final product by column chromatography.

In Vitro Potency Determination: A Generalized Kinase Inhibition Assay

To compare the potency, a biological assay relevant to the target of interest should be employed. The following is a generalized protocol for a kinase inhibition assay.

Kinase_Assay_Workflow Start Prepare serial dilutions of 6-methoxy and 6-hydroxy indole carboxamides Incubation Incubate compounds with kinase, substrate, and ATP Start->Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) Incubation->Detection Analysis Plot dose-response curves and calculate IC50 values Detection->Analysis Comparison Compare IC50 values to determine relative potency Analysis->Comparison

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the 6-methoxy and 6-hydroxy indole carboxamides in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a microplate, add the kinase enzyme, the specific substrate, and ATP.

  • Compound Addition: Add the serially diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

  • Comparison: Directly compare the IC₅₀ values of the 6-methoxy and 6-hydroxy analogs to determine their relative potency.

Conclusion and Future Directions

The choice between a 6-methoxy and a 6-hydroxy substituent on an indole carboxamide scaffold is a critical decision in drug design that can significantly impact potency and pharmacokinetic properties. While the methoxy group often imparts greater metabolic stability and lipophilicity, the hydroxy group's ability to act as a hydrogen bond donor can be crucial for target engagement.

The available literature suggests that the optimal choice is highly target-dependent. For some targets, the electronic and steric properties of the 6-methoxy group may lead to enhanced potency, while for others, the hydrogen bonding capability of the 6-hydroxy group may be indispensable.

To provide a definitive answer for a specific drug discovery program, it is imperative to synthesize and test both analogs in relevant in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation. Future research focusing on direct, head-to-head comparisons of 6-methoxy and 6-hydroxy indole carboxamides against a wider range of biological targets will be invaluable for building a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of next-generation indole-based therapeutics.

References

  • Chen, J., et al. (2019). Indole-based TMP analogues as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 935-948.
  • Spadoni, G., et al. (2001). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 44(18), 2915-2924.
  • Al-Said, M. S., et al. (2023).
  • Singh, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases.
  • Ghofran Aljabr, et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(2), 69-80.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
  • Sabbah, D. A., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5348.
  • Al-Tel, T. H., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals, 16(10), 1388.
  • Al-Warhi, T., et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square.
  • Al-Awadh, A. A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10862.
  • Al-Omair, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2845.
  • Bardaweel, S. K., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Cancers, 17(13), 3456.
  • Collins, I., et al. (2024). The discovery and optimisation of narrow spectrum Tousled-like kinase 2 (TLK2) inhibitors. European Journal of Medicinal Chemistry, 270, 116315.
  • Daina, A., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2-Aminoindole-3-Carboxamides: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of indole derivatives, the 2-aminoindole-3-carboxamide scaffold has emerged as a particularly promising pharmacophore. Its unique electronic and structural features, including the presence of two adjacent hydrogen bond donors, allow for potent and specific interactions with various biological targets.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminoindole-3-carboxamides, offering insights into their synthesis, biological evaluation, and the molecular intricacies that govern their activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold.

The 2-Aminoindole-3-Carboxamide Scaffold: A Privileged Framework for Drug Discovery

The 2-aminoindole-3-carboxamide core is an attractive starting point for the design of novel therapeutics due to its inherent drug-like properties. The indole ring system is relatively planar and can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The 2-amino group and the 3-carboxamide moiety provide crucial hydrogen bond donor and acceptor sites, respectively, which are instrumental in anchoring the molecule to its biological target.[1] This arrangement of functional groups allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

General Synthetic Strategies: A One-Pot Approach to Diversity

A variety of synthetic routes to 2-aminoindole-3-carboxamides have been reported, often involving multi-step procedures.[1] However, a highly efficient one-pot, two-step solution-phase method has been developed, which allows for the rapid generation of a diverse library of these compounds.[1] This approach is particularly valuable for SAR studies, where the systematic variation of substituents is essential.

Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-Carboxamides

This protocol is adapted from the work of Welin, E. R., et al. (2011).[1]

Materials:

  • Substituted 2-halonitrobenzene or heterocyclic analogue

  • Appropriate cyanoacetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1.0 N Hydrochloric acid (HCl)

  • Iron(III) chloride (FeCl₃)

  • Zinc dust (Zn)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the desired cyanoacetamide (1.0 equiv) in anhydrous DMF, add NaH (2.2 equiv) and stir for 10 minutes at room temperature.

  • Add the substituted 2-halonitrobenzene (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 1 hour. The reaction progress can be monitored by the formation of a deep purple color.

  • Carefully add 1.0 N HCl (2.0 equiv), followed by FeCl₃ (3.0 equiv) and Zn dust (10.0 equiv).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • After cooling to room temperature, add water and filter the crude reaction mixture.

  • Wash the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoindole-3-carboxamide.

Causality Behind Experimental Choices:

  • NaH: A strong base is required to deprotonate the α-carbon of the cyanoacetamide, generating a nucleophile for the subsequent SNAr reaction.

  • DMF: A polar aprotic solvent is ideal for both the SNAr reaction and the subsequent reductive cyclization.

  • FeCl₃ and Zn dust in acidic medium: This combination serves as a powerful reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.

One-pot synthesis workflow for 2-aminoindole-3-carboxamides.

Structure-Activity Relationship (SAR) Analysis

While extensive SAR studies specifically on 2-aminoindole-3-carboxamides are still emerging, valuable insights can be gleaned from the broader class of indole carboxamides and related heterocyclic compounds. The following sections outline key structural modifications and their anticipated impact on biological activity, drawing comparisons with closely related scaffolds where necessary.

Modifications of the 3-Carboxamide Moiety

The 3-carboxamide group is a critical determinant of activity, primarily through its ability to form hydrogen bonds with target proteins.[2]

  • N-Substitution: The nature of the substituent on the carboxamide nitrogen (R¹) can significantly influence potency and selectivity.

    • Alkyl and Cycloalkyl Groups: Small, linear, or branched alkyl chains, as well as small cycloalkyl rings, are generally well-tolerated and can be used to probe the size and hydrophobicity of the binding pocket.

    • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups can lead to additional π-π stacking or hydrophobic interactions, potentially enhancing binding affinity. Substituents on these rings can further modulate electronic properties and provide vectors for additional interactions.

    • Amine-Containing Side Chains: The incorporation of basic amines, such as morpholine or piperidine, can improve physicochemical properties like solubility and may introduce new interactions with acidic residues in the target protein.[3]

Modifications of the Indole Ring

Systematic modification of the indole core is a key strategy for optimizing the pharmacological profile of these compounds.

  • Substitution at the 5-Position: The C5 position is a common site for modification in many indole-based inhibitors.

    • Halogens (F, Cl, Br): The introduction of halogens can modulate the electronic properties of the indole ring and improve metabolic stability. A chloro substituent at the 5-position is frequently found in potent kinase inhibitors.[3]

    • Small Alkyl and Alkoxy Groups: These groups can enhance hydrophobic interactions and improve cell permeability.

  • Substitution at the N1-Position: The indole nitrogen can be a site for further derivatization.

    • Alkylation: N-alkylation can improve metabolic stability and may be used to introduce additional functional groups.

    • Arylation: N-arylation can significantly alter the overall shape and electronic properties of the molecule.

The Role of the 2-Amino Group

The 2-amino group is a defining feature of this scaffold and is crucial for its interaction with many biological targets. It can act as a hydrogen bond donor and contributes to the overall basicity of the molecule.

  • Acylation: Acetylation of the 2-amino group has been shown to be detrimental to the antiviral activity of related indole derivatives, suggesting that a free amino group is essential for this particular activity.[4][5]

  • Alkylation: Mono- or di-alkylation of the 2-amino group can be explored to modulate basicity and steric hindrance.

Biological Activities and Potential Mechanisms of Action

2-Aminoindole-3-carboxamides and related indole derivatives have demonstrated a wide range of biological activities, with anticancer and antiviral properties being the most extensively studied.

Anticancer Activity

The indole scaffold is a well-established framework for the development of anticancer agents.[6] Many indole derivatives exert their antiproliferative effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8]

Potential Targets and Mechanisms:

  • Kinase Inhibition: Indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9] The 2-aminoindole-3-carboxamide scaffold shares key structural features with these inhibitors and is therefore a promising candidate for the development of novel kinase inhibitors. The general mechanism involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival.

Kinase_Inhibition Kinase Kinase ATP Binding Site Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibition X Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Substrate->Phosphorylated_Substrate Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Inhibitor 2-Aminoindole- 3-carboxamide Inhibitor->Kinase Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Inhibition->Phosphorylated_Substrate

Mechanism of action of kinase inhibitors.
  • Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy.[10][11][12] The indole moiety is a key structural feature of some p53-MDM2 inhibitors, as it can mimic the interaction of a tryptophan residue of p53 with a hydrophobic pocket on MDM2.[1][13] The 2-aminoindole scaffold is particularly well-suited for this purpose.

Antiviral Activity

Indole derivatives have also shown promise as antiviral agents.[4][5] For instance, certain indole-2-carboxylates have exhibited broad-spectrum antiviral activity against viruses such as influenza and Coxsackie B3 virus.[5][14] The SAR of these compounds suggests that the presence of an amino group on the indole ring is important for activity.

Comparative Analysis and Future Perspectives

The 2-aminoindole-3-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. While SAR data for this specific scaffold is still being actively explored, comparisons with the more extensively studied indole-2-carboxamides provide valuable guidance for future drug design efforts.

Key Takeaways for SAR Optimization:

  • The 3-carboxamide moiety is a crucial interaction point and should be derivatized with a variety of substituents to probe the target binding site.

  • The indole ring , particularly the 5-position , is a prime location for introducing substituents to modulate electronic properties and improve metabolic stability.

  • The 2-amino group is likely essential for the biological activity of many derivatives and should generally be preserved, although its modification could be explored to fine-tune properties.

Future research in this area should focus on the systematic biological evaluation of diverse libraries of 2-aminoindole-3-carboxamides to establish clear and quantitative SAR. The exploration of a wider range of biological targets beyond kinases and p53-MDM2 is also warranted, given the broad spectrum of activity observed for related indole derivatives. The continued development of efficient synthetic methodologies will be crucial in facilitating these endeavors and unlocking the full therapeutic potential of this promising scaffold.

References

  • Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Welin, E. R., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 365-371. [Link]

  • Tsyshkova, N. S., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 354-360. [Link]

  • Zhang, H., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • Mohamed, F. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5677. [Link]

  • Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(2), 105-117. [Link]

  • Zhang, H., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Rew, Y., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. Journal of Medicinal Chemistry, 57(9), 3749-3770. [Link]

  • Sun, D., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring carboxylic acid isosteres. Abstracts of Papers of the American Chemical Society, 248. [Link]

  • Ölgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 217-222. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Kumar, S., et al. (2020). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Infectious Diseases, 6(8), 2136-2146. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • Ding, K., et al. (2015). 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1134-1139. [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6241. [Link]

  • Bardaweel, S. K., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis, 28(1), 1-13. [Link]

  • Kumar, A., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.